Kushenol L
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENRJIRKFSNED-UKILVPOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318536 | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101236-50-4 | |
| Record name | Kushenol L | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kushenol L | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Kushenol L: A Technical Overview of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a flavonoid compound isolated from the roots of Sophora flavescens, a plant with a long history of use in traditional medicine. While research on many compounds from this plant is extensive, specific data on the biological activities of this compound are limited. This technical guide summarizes the current state of knowledge on this compound and provides a broader context by detailing the well-documented activities of other closely related kushenol compounds. This information is intended to serve as a resource for researchers and professionals in drug discovery and development.
Known Biological Activities of this compound
Currently, the primary biological activity attributed to this compound is its potential as an anti-diabetic agent[1]. However, detailed mechanistic studies are not yet available in the public domain.
Anti-Diabetic Effects
This compound has been identified as one of the main components of the ethyl acetate extract of Sophora flavescens and is suggested to play a role in the plant's anti-diabetic effects[1]. The precise mechanisms through which this compound may exert these effects have not been fully elucidated. Generally, flavonoids are known to influence glucose metabolism through various pathways, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, modulation of glucose transporters, and effects on insulin secretion and sensitivity[2][3][4]. Further research is required to determine if this compound acts through any of these mechanisms.
Pharmacokinetics
Pharmacokinetic studies in rats provide some insight into the absorption, distribution, metabolism, and excretion of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Value | Units |
| Dose | 1 | mg/kg (oral) |
| T1/2 (Half-life) | 2.26 | hours |
| Cmax (Maximum Concentration) | 24.17 | µg/L |
| AUC (Area Under the Curve) | 54035 | µg/h•L |
Experimental Protocols for this compound
Detailed experimental protocols for assessing the biological activities of this compound are not extensively published. The following represents a general methodology for pharmacokinetic analysis as suggested by the available literature.
Pharmacokinetic Study in Rats
-
Animal Model: Adult male Sprague-Dawley rats (weighing approximately 300 g) are typically used[1].
-
Administration: this compound is administered orally (p.o.) at a specific dose (e.g., 1 mg/kg)[1].
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography Quadrupole-Exactive Mass Spectrometry (UHPLC Q-Exactive MS)[1].
-
Data Analysis: Pharmacokinetic parameters (T1/2, Cmax, AUC) are calculated from the plasma concentration-time data.
Biological Activities of Other Kushenol Compounds
To provide a broader perspective on the potential therapeutic applications of this class of molecules, this section details the biological activities of other well-researched kushenols. It is important to note that these activities have not been confirmed for this compound.
Anti-Cancer Activity
Several kushenol compounds have demonstrated significant anti-cancer properties.
Table 2: Anti-Cancer Activities of Various Kushenol Compounds
| Compound | Cancer Type | Key Findings | IC50 Values | Reference |
| Kushenol A | Breast Cancer | Suppressed cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. | 4-32 µM (effective concentration range) | [5] |
| Kushenol Z | Non-Small-Cell Lung Cancer | Induced apoptosis via the mitochondrial and endoplasmic reticulum stress pathways. | ~5 µg/mL (effective concentration) |
Kushenol A has been shown to exert its anti-proliferative effects in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway[5].
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Kushenol A.
Anti-Inflammatory and Antioxidant Activities
Kushenol C and Kushenol F have been investigated for their anti-inflammatory and antioxidant properties.
Table 3: Anti-Inflammatory and Antioxidant Activities of Kushenol C and F
| Compound | Model | Key Findings | Reference |
| Kushenol C | LPS-stimulated RAW264.7 macrophages | Suppressed the production of inflammatory mediators (NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β). | [6][7] |
| Kushenol C | tBHP-induced oxidative stress in HaCaT cells | Protected against oxidative stress and cell death by upregulating the endogenous antioxidant defense system. | [7] |
| Kushenol F | Imiquimod-induced psoriasis-like lesions in mice | Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, TNF-α) and increased the anti-inflammatory cytokine IL-10. | [8] |
Kushenol C has been shown to exert its effects through the modulation of several key signaling pathways, including the inhibition of STAT1, STAT6, and NF-κB activation, and the upregulation of the Nrf2/HO-1 pathway[6][7].
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by Kushenol C.
Methodologies for Investigating Other Kushenols
The following are examples of experimental protocols used to characterize the biological activities of various kushenol compounds.
Cell Viability and Proliferation Assay (for Anti-Cancer Studies)
-
Cell Lines: Human breast cancer cell lines (e.g., BT474, MCF-7, MDA-MB-231) are commonly used[5].
-
Assay: Cell Counting Kit-8 (CCK-8) assay is a standard method to assess cell viability and proliferation[5].
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with various concentrations of the kushenol compound for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 solution is added to each well, and the plate is incubated.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Measurement of Nitric Oxide (NO) Production (for Anti-Inflammatory Studies)
-
Cell Line: RAW264.7 murine macrophage cell line is a common model[7].
-
Assay: Griess assay is used to measure nitrite, a stable product of NO.
-
Procedure:
-
RAW264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with the kushenol compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The supernatant is mixed with Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Conclusion
The available scientific literature indicates that this compound is a flavonoid from Sophora flavescens with potential anti-diabetic activity. However, comprehensive studies detailing its mechanisms of action, a broader range of biological effects, and specific experimental protocols are currently lacking. In contrast, other related kushenol compounds, such as Kushenol A, C, and F, have been more extensively studied, demonstrating significant anti-cancer, anti-inflammatory, and antioxidant properties through the modulation of key signaling pathways. The information on these related compounds provides a valuable framework for future research into the therapeutic potential of this compound. Further investigation is warranted to fully characterize the biological activity profile of this compound and to determine its viability as a lead compound for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antidiabetic, antioxidant and anti-inflammatory activities of novel hydroxytriazenes based on sulpha drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 8. mdpi.com [mdpi.com]
Sophora flavescens: A Comprehensive Technical Guide to the Isolation and Application of Kushenol L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sophora flavescens as a natural source of the prenylated flavonoid, Kushenol L. The document outlines detailed methodologies for the extraction, isolation, and purification of this compound, presents its known biological activities with a focus on its anticancer properties, and elucidates its mechanism of action through key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to Sophora flavescens and this compound
Sophora flavescens, a medicinal plant from the Leguminosae family, has a long history of use in traditional Chinese medicine.[1] Its roots are a rich source of various bioactive compounds, including alkaloids and a diverse array of flavonoids.[1] Among these flavonoids, the prenylated compounds, such as this compound, have garnered significant scientific interest due to their potential therapeutic properties.
This compound is a flavanonol, a type of flavonoid, characterized by a specific chemical structure. While research on this compound is not as extensive as for some other flavonoids from Sophora flavescens, emerging evidence suggests its potential as a valuable compound for further investigation.
Extraction and Isolation of this compound from Sophora flavescens
The isolation of this compound from the dried roots of Sophora flavescens involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite of established methods for the separation of flavonoids from this plant source.
Experimental Protocol: Extraction and Fractionation
-
Plant Material Preparation: Dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.
-
Initial Extraction: The powdered root material (e.g., 25 kg) is subjected to exhaustive extraction with 95% and subsequently 75% ethanol at room temperature for an extended period (e.g., 7 days, repeated three times).[2] The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their solubility. The ethyl acetate fraction is known to be enriched with flavonoids, including this compound.[2]
Experimental Protocol: Chromatographic Purification
The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate this compound.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from 1:0 to 50:1, 10:1, etc.).[2]
-
Procedure: The ethyl acetate extract is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Polyamide Column Chromatography:
-
Stationary Phase: Polyamide resin.
-
Mobile Phase: An appropriate solvent system is used to further separate the flavonoid-containing fractions.
-
Procedure: This step is effective in separating different classes of flavonoids.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Typically methanol.
-
Procedure: This size-exclusion chromatography step separates compounds based on their molecular size and is crucial for removing smaller or larger impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Stationary Phase: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Procedure: The final purification of this compound is often achieved using preparative HPLC to yield the compound with high purity.
-
The following diagram illustrates a general workflow for the isolation of flavonoids from Sophora flavescens.
Quantitative Data
While specific yield and purity data for this compound are not consistently reported across the literature, the following table summarizes known quantitative information for related compounds from Sophora flavescens to provide a comparative context.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Kushenol A | Cytotoxicity (CCK-8) | MDA-MB-231 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] |
| MCF-7 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] | ||
| BT474 (Breast Cancer) | Not specified, effective at 4-32 µM | [1] | ||
| Kushenol Z | Cytotoxicity | A549 (Non-small-cell lung cancer) | Potent cytotoxicity observed | [3] |
| NCI-H226 (Non-small-cell lung cancer) | Potent cytotoxicity observed | [3] | ||
| Related Flavonoids | NO Production Inhibition | RAW264.7 (Macrophage) | 4.6 ± 1.1 to 14.4 ± 0.4 | [4] |
| Antiproliferative | HepG2 (Liver Cancer) | 0.46 ± 0.1 to 48.6 ± 0.8 | [4] |
Biological Activities and Mechanism of Action
Flavonoids from Sophora flavescens, including various kushenols, have demonstrated a range of biological activities, with a significant focus on their anti-cancer and anti-inflammatory effects.
Anticancer Activity
Studies on related kushenols, such as Kushenol A and Kushenol Z, have shown potent cytotoxic effects against various cancer cell lines, including breast and lung cancer.[1][3] The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Research on Kushenol A has demonstrated its ability to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to a reduction in the phosphorylation of key downstream effectors like AKT and mTOR.[1] It is plausible that this compound exerts its anticancer effects through a similar mechanism.
The following diagram depicts the proposed inhibitory effect of kushenols on the PI3K/AKT/mTOR pathway.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The following is a standard protocol to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
The following diagram outlines the workflow for a typical cytotoxicity assay.
Conclusion
This compound, a prenylated flavonoid from Sophora flavescens, represents a promising natural compound for further investigation in the context of drug discovery, particularly in the area of oncology. While detailed protocols and extensive quantitative data for this compound are still emerging, the established methodologies for flavonoid isolation from Sophora flavescens provide a solid foundation for its preparative separation. The known bioactivities of related kushenols strongly suggest that this compound may also exert its effects through the modulation of critical cellular signaling pathways such as the PI3K/AKT/mTOR cascade. This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. Further dedicated studies are warranted to fully elucidate its pharmacological profile and to establish standardized protocols for its isolation and quantification.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Kushenol L: A Technical Whitepaper on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., a plant with a long and well-documented history in traditional Chinese medicine (TCM).[1] In TCM, the dried root, known as "Kushen," has been utilized for centuries to treat a wide array of ailments including fever, dysentery, jaundice, inflammatory disorders, and various skin conditions.[2][3] Flavonoids and alkaloids are the primary bioactive constituents of Sophora flavescens.[4] While many of the traditional uses are attributed to the whole plant extract, modern research has begun to isolate and characterize the pharmacological activities of its individual components. This compound has emerged as a compound of interest, particularly for its potential anti-diabetic properties.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its place in traditional medicine, its known pharmacological data, and the experimental methodologies used to study this and related compounds.
Traditional Medicine Context
The use of Sophora flavescens in traditional medicine provides the foundational context for the scientific investigation of its constituents like this compound. The plant has been traditionally used for conditions that align with modern understandings of inflammatory and metabolic diseases.
Table 1: Traditional Uses of Sophora flavescens (Kushen)
| Traditional Use | Description |
| Heat-clearing and damp-drying | Used to treat conditions associated with inflammation and fluid imbalance. |
| Insecticidal and Diuretic | Employed to address parasitic infections and promote urination. |
| Treatment of Skin Diseases | Applied for eczema, pruritus vulvae, and other inflammatory skin conditions.[2] |
| Anti-pyretic and Anti-diarrheal | Used to manage fever and dysentery.[3] |
| Jaundice and Hematochezia | Traditional applications in liver-related disorders and intestinal bleeding.[3] |
| Anti-tumor and Anti-viral | Utilized in formulations for cancer and viral hepatitis.[5] |
While these uses are for the entire plant extract, the presence of this compound as a significant flavonoid component suggests its potential contribution to these therapeutic effects.[1]
Pharmacological Properties of this compound
Current research on this compound has primarily focused on its anti-diabetic potential. While extensive data on its anti-inflammatory and antioxidant activities are not yet available, studies on related Kushenol compounds provide valuable insights into the potential mechanisms of action for this class of flavonoids.
Anti-Diabetic Activity
This compound is recognized as a key component in the anti-diabetic effects of Sophora flavescens extracts.[1] The extracts have been shown to regulate blood glucose levels, potentially by increasing insulin sensitivity and stimulating insulin secretion.[2] Animal studies using Sophora flavescens root extract have demonstrated significant reductions in blood glucose levels in diabetic mice.[6] The proposed mechanisms for the anti-diabetic effects of flavonoids from Sophora flavescens include the modulation of glucose metabolism and uptake, potentially through the enhancement of glucose transporter 4 (GLUT-4) activity.[6]
Pharmacokinetics
A study in adult male Sprague-Dawley rats provided pharmacokinetic data for this compound following oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit |
| Dose | 1 | mg/kg (oral) |
| Half-life (T1/2) | 2.26 | hours |
| Maximum Concentration (Cmax) | 24.17 | µg/L |
| Area Under the Curve (AUC) | 54035 | µg/h•L |
Data from an in vivo study in adult male Sprague-Dawley rats weighing 300 g.[1]
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are limited in the current literature. However, the methodologies employed for studying related Kushenol compounds and flavonoids from Sophora flavescens are instructive and can be adapted for future research on this compound.
In Vitro Anti-Diabetic Assays
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose in the intestine. Inhibition of this enzyme can help to control postprandial blood glucose levels.
-
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.
-
Procedure:
-
Prepare a reaction mixture containing the test compound (this compound) at various concentrations, α-glucosidase enzyme solution, and phosphate buffer.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.
-
PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. Agonists of PPARγ can improve insulin sensitivity.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay can be used to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
-
Procedure:
-
A reaction mixture is prepared containing the PPARγ LBD, a fluorescently labeled PPARγ ligand (tracer), and a terbium-labeled anti-His antibody.
-
The test compound (this compound) is added at various concentrations.
-
If the test compound binds to the PPARγ LBD, it will displace the fluorescent tracer, leading to a decrease in the TR-FRET signal.
-
The signal is measured using a suitable plate reader.
-
Known PPARγ agonists like rosiglitazone or pioglitazone are used as positive controls.
-
The binding affinity (Ki) or IC50 value is calculated from the dose-response curve.
-
In Vivo Anti-Diabetic Model
A common animal model for studying type 2 diabetes is the high-fat diet and streptozotocin (STZ)-induced diabetic rodent model.
-
Procedure:
-
Induce diabetes in rodents by feeding a high-fat diet followed by a low dose of STZ injection.
-
Divide the diabetic animals into groups: a diabetic control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of this compound.
-
Administer the treatments orally for a specified period.
-
Monitor key parameters such as body weight, fasting blood glucose levels, and oral glucose tolerance.
-
At the end of the study, collect blood and tissue samples for analysis of serum insulin, lipid profiles, and expression of relevant proteins (e.g., GLUT4, AMPK) in tissues like the liver and muscle.
-
Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, research on related Kushenol compounds and other flavonoids points to several key pathways that are likely involved in their anti-inflammatory and anti-diabetic effects.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Does sophora flavescens root extract have benefits for diabetes? Are these all safe and applicable for diabetic patients? [greenskybio.com]
- 2. 10 Kinds of Sophora Flavescens Root Extracts Beneficial to Health Improvement. [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidiabetic effects of flavonoids from Sophora flavescens EtOAc extract in type 2 diabetic KK-ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of a Natural Therapeutic: A Technical Guide to the Biosynthesis of Kushenol L
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kushenol L, a prenylated flavanonol found in the roots of Sophora flavescens (Kushen), has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is critical for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of flavonoid metabolism in plants. While the complete pathway has not been fully elucidated experimentally, this document synthesizes available data to present a robust hypothetical model. It includes detailed experimental protocols for key enzyme assays and the heterologous expression of pathway enzymes, alongside quantitative data from related systems to serve as a benchmark for future research. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, prenylated flavonoids are distinguished by the addition of isoprenoid moieties, which often enhances their therapeutic potential. This compound, a lavandulyl-substituted flavanonol from Sophora flavescens, is one such compound with reported anti-diabetic effects[1]. The structural complexity of this compound suggests a multi-step enzymatic synthesis originating from the general flavonoid pathway. This guide aims to delineate this pathway, providing a foundational resource for its study and exploitation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to begin with the general phenylpropanoid pathway, leading to the formation of a flavanone core, which then undergoes a series of hydroxylation and prenylation steps.
2.1. The General Phenylpropanoid and Flavonoid Pathways
The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL)
-
Cinnamate 4-Hydroxylase (C4H)
-
4-Coumaroyl-CoA Ligase (4CL)
The resulting p-coumaroyl-CoA serves as a crucial precursor for flavonoid biosynthesis. Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to form the flavanone, (2S)-naringenin.
2.2. Core Flavanonol Formation
To arrive at the flavanonol backbone of this compound, (2S)-naringenin undergoes two critical hydroxylation reactions:
-
Flavanone 3-Hydroxylase (F3H): This enzyme introduces a hydroxyl group at the C-3 position of the C-ring, converting naringenin to dihydrokaempferol.
-
Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 enzyme adds a hydroxyl group to the B-ring at the 3' position. This step can occur either on naringenin to form eriodictyol (which is then a substrate for F3H) or on dihydrokaempferol to form dihydroquercetin. For this proposed pathway, we will consider the hydroxylation of dihydrokaempferol.
2.3. The Key Prenylation Step
The defining feature of this compound is its lavandulyl group at the C-8 position. This is a critical and complex step. It is hypothesized that a specialized Prenyltransferase (PT) , likely a flavonoid-specific PT from Sophora flavescens such as SfFPT, catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor to the C-8 position of dihydroquercetin. Subsequent enzymatic modifications to the attached prenyl group would then form the characteristic lavandulyl moiety. The enzymes from Sophora flavescens have shown the ability to prenylate various flavonoids, including flavanonols[2].
The proposed biosynthetic pathway is visualized below.
Caption: Proposed Biosynthetic Pathway of this compound.
Quantitative Data
Currently, there is no specific quantitative data available in the literature for the enzymes directly involved in the biosynthesis of this compound. However, studies on related enzymes from Sophora flavescens provide valuable reference points. The following tables summarize available kinetic data for a flavonoid prenyltransferase from S. flavescens and provide templates for the data that needs to be collected for the key enzymes in the this compound pathway.
Table 1: Kinetic Parameters of Naringenin 8-Prenyltransferase (SfN8DT-1) from Sophora flavescens
| Substrate | Apparent K_m (µM) | Apparent V_max (nmol h⁻¹ mg⁻¹ protein) | Reference |
| Naringenin | 15.0 ± 1.8 | 1.38 ± 0.3 | [3] |
| DMAPP | 57.0 ± 7.9 | 1.38 ± 0.3 | [3] |
Note: This data is for a related prenyltransferase and not the specific enzyme for this compound biosynthesis. It serves as an example of the type of quantitative data required.
Table 2: Template for Quantitative Data of Key Enzymes in this compound Biosynthesis
| Enzyme | Substrate(s) | K_m (µM) | V_max (unit) | Optimal pH | Optimal Temp. (°C) |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available | Data not available |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | Data not available | Data not available | Data not available | Data not available |
| Flavanone 3-Hydroxylase (F3H) | (2S)-Naringenin | Data not available | Data not available | Data not available | Data not available |
| Flavonoid 3'-Hydroxylase (F3'H) | Dihydrokaempferol | Data not available | Data not available | Data not available | Data not available |
| This compound Prenyltransferase | Dihydroquercetin, DMAPP | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
4.1. Protocol for Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)
This protocol is adapted for the spectrophotometric measurement of CHS activity, which catalyzes the formation of naringenin chalcone.
Materials:
-
Plant tissue (e.g., roots of S. flavescens)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 10 mM 2-mercaptoethanol.
-
Substrates: p-coumaroyl-CoA, malonyl-CoA.
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 µL of crude enzyme extract.
-
50 µL of 10 mM malonyl-CoA.
-
50 µL of 1 mM p-coumaroyl-CoA.
-
800 µL of 0.1 M potassium phosphate buffer (pH 7.5).
-
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 6 M HCl.
-
-
Detection:
-
Extract the chalcone product with 1 mL of ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in 100 µL of methanol.
-
Measure the absorbance at 370 nm. The amount of naringenin chalcone can be quantified using a standard curve.
-
4.2. Protocol for Flavonoid 3'-Hydroxylase (F3'H) Activity Assay (HPLC-based)
This protocol describes the assay for F3'H, a cytochrome P450 enzyme, using heterologously expressed protein and HPLC for product detection[4].
Materials:
-
Yeast microsomes containing the heterologously expressed F3'H.
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate: Dihydrokaempferol (or naringenin).
-
Cofactor: NADPH.
-
HPLC system with a C18 column and UV detector.
Procedure:
-
Enzyme Preparation:
-
Prepare microsomes from yeast cells expressing the candidate F3'H gene.
-
-
Enzyme Assay:
-
Set up a 200 µL reaction containing:
-
50-100 µg of microsomal protein.
-
2 µL of 10 mM substrate (dissolved in DMSO).
-
2 µL of 100 mM NADPH.
-
Reaction buffer to a final volume of 200 µL.
-
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding 20 µL of 6 M HCl and 200 µL of ethyl acetate.
-
-
Product Analysis:
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the ethyl acetate layer to a new tube and evaporate to dryness.
-
Resuspend the residue in 50 µL of methanol.
-
Analyze 20 µL by HPLC. Monitor at 280 nm for flavanones or 290 nm for dihydroflavonols. The product (dihydroquercetin) is identified and quantified by comparison with an authentic standard.
-
4.3. Protocol for Heterologous Expression and Characterization of a Plant Prenyltransferase
This protocol outlines the workflow for expressing a candidate prenyltransferase gene from S. flavescens in Saccharomyces cerevisiae for functional characterization[3].
Caption: Experimental Workflow for Enzyme Characterization.
Procedure:
-
Gene Isolation and Vector Construction:
-
Isolate total RNA from the roots of S. flavescens.
-
Synthesize cDNA and amplify the full-length coding sequence of the candidate prenyltransferase gene using PCR.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
-
-
Yeast Transformation and Expression:
-
Transform the resulting plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).
-
Grow the transformed yeast in selective medium to an OD600 of ~0.6.
-
Induce protein expression by transferring the cells to a medium containing galactose and growing for a further 24-48 hours.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cells in an ice-cold buffer and disrupt them using glass beads.
-
Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Activity Assay and Analysis:
-
Perform the enzyme assay as described in section 4.2, using the isolated microsomes, the putative flavonoid substrate (e.g., dihydroquercetin), and the prenyl donor (DMAPP).
-
Analyze the reaction products by HPLC or LC-MS to confirm the production of the prenylated flavonoid.
-
Conduct kinetic studies by varying the concentrations of the flavonoid substrate and DMAPP to determine the K_m and V_max values.
-
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, culminating in the formation of a structurally unique prenylated flavanonol. While the complete pathway is yet to be experimentally validated, the proposed model, based on the well-established flavonoid biosynthesis pathway and the recent characterization of prenyltransferases from Sophora flavescens, provides a solid framework for future research. The experimental protocols detailed in this guide offer a practical starting point for researchers aiming to isolate and characterize the enzymes involved, and to ultimately reconstruct the pathway in a heterologous host for sustainable production. The elucidation of this pathway will not only advance our understanding of plant metabolic diversity but also open new avenues for the biotechnological production of this promising therapeutic compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Guide for the Identification of Kushenol L
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens. While detailed ¹H and ¹³C NMR spectral data is contained within foundational literature, this document outlines the expected mass spectrometry characteristics and the contemporary experimental protocols for its isolation and analysis.
Mass Spectrometry Data for this compound
This compound possesses the molecular formula C₂₅H₂₈O₇. High-resolution mass spectrometry (HRMS) is a critical tool for confirming its elemental composition. The expected exact mass can be calculated and compared with the measured mass to ensure high accuracy in identification.
Table 1: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated Exact Mass |
| ESI+ | [M+H]⁺ | 441.1857 |
| ESI+ | [M+Na]⁺ | 463.1676 |
| ESI- | [M-H]⁻ | 439.1708 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The definitive structural elucidation of this compound relies on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed assignment of proton and carbon chemical shifts for this compound was first reported by Saitoh et al. in 1986. For the complete and assigned ¹H and ¹³C NMR data, researchers are directed to the following publication:
Saitoh, T.; Noguchi, H.; Sakamoto, I.; Kinoshita, T.; Iitaka, Y. New flavonoids from the roots of Sophora flavescens. Chemical & Pharmaceutical Bulletin1986 , 34(1), 354-363.
While the specific chemical shifts are detailed in the aforementioned publication, the general features expected in the ¹H NMR spectrum of a prenylated flavanonol like this compound would include signals corresponding to aromatic protons on the A and B rings, protons of the flavanonol core, and protons from the isoprenoid substituent. The ¹³C NMR spectrum would similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the flavonoid skeleton and its substituent.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and identification of flavonoids from Sophora flavescens[1].
Extraction
-
Plant Material : Dried and powdered roots of Sophora flavescens.
-
Extraction Solvent : 95% Methanol (MeOH).
-
Procedure :
-
Macerate the powdered roots with 95% MeOH at room temperature for an extended period (e.g., 7 days), with periodic agitation.
-
Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation
-
Procedure :
-
Suspend the crude methanolic extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, typically chloroform (CHCl₃) and then ethyl acetate (EtOAc).
-
Separate the layers and concentrate each fraction (chloroform, ethyl acetate, and aqueous) under reduced pressure. This compound is expected to be present in the ethyl acetate fraction.
-
Isolation by Chromatography
-
Column Chromatography :
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.
-
-
Further Purification :
-
Subject the fractions containing the compound of interest to further purification steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-phase column chromatography (e.g., C18).
-
Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Spectroscopic Analysis
-
Mass Spectrometry :
-
Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain accurate mass data.
-
-
NMR Spectroscopy :
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the structure of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation and identification of this compound and the broader context of spectroscopic data in natural product discovery.
References
In Silico Prediction of Kushenol L Targets: A Technical Guide
Introduction
Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Like other members of the Kushenol family, it is being investigated for a variety of therapeutic applications. This technical guide provides a framework for the in silico prediction of this compound's biological targets, integrating known experimental data with computational methodologies. This document is intended for researchers, scientists, and drug development professionals interested in applying computational approaches to natural product research.
1. Known Biological Activities and Potential Targets of Kushenol and Related Compounds
This compound and its structural analogs have demonstrated a range of biological activities, suggesting a polypharmacological profile. Experimental studies on various Kushenol compounds provide a foundation for in silico target prediction.
-
Anti-Diabetic Effects: this compound has been noted for its potential anti-diabetic properties[1].
-
Anti-Cancer Activity: Related compounds like Kushenol A and Z have shown potent cytotoxicity against non-small-cell lung cancer (NSCLC) cells and breast cancer cells[2][3]. The proposed mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway[3].
-
Anti-Inflammatory Action: Kushenol C has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), PGE2, IL-6, and other pro-inflammatory mediators in stimulated RAW264.7 macrophages[4]. Kushenol I has been shown to combat ulcerative colitis by preserving the intestinal barrier and modulating gut microbiota, with key targets including AKT, p38 MAPK, NLRP3, PI3K, FOXO1, and TLR4[5].
-
Enzyme Inhibition: Kushenol A is a known non-competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis[6][7]. It also exhibits inhibitory effects on α-glucosidase and β-amylase[7].
2. Data Presentation: Quantitative Analysis of Kushenol Compounds
The following table summarizes the quantitative data available for Kushenol A, a close structural analog of this compound, which can be used to benchmark in silico models.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Cell Line/Organism | Reference |
| Kushenol A | Tyrosinase | Enzyme Inhibition | 1.1 ± 0.7 | 0.4 | Mushroom | [7] |
| Kushenol A | α-glucosidase | Enzyme Inhibition | 45 | 6.8 | [7] | |
| Kushenol A | ABTS Radical Scavenging | Antioxidant Activity | 9.7 ± 0.1 | - | [7] | |
| Kushenol C | ABTS Radical Scavenging | Antioxidant Activity | 4.9 ± 0.3 | - | [6] |
3. Experimental Protocols for Target Validation
The following are generalized protocols for key experiments that can be used to validate predicted targets of this compound, based on methodologies cited for related compounds.
3.1. Tyrosinase Inhibition Assay
This protocol is adapted from studies on Kushenol A[6][7].
-
Enzyme and Substrate Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of L-tyrosine as the substrate.
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution to wells containing various concentrations of this compound. Allow for a pre-incubation period.
-
Initiation of Reaction: Add the L-tyrosine substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.2. Cell Viability Assay (MTT Assay)
This protocol is based on cytotoxicity studies of Kushenol A and Z[2][3].
-
Cell Culture: Culture the target cancer cell line (e.g., A549, NCI-H226) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for different time periods (e.g., 12, 24, 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
3.3. Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on key signaling proteins, such as those in the PI3K/AKT/mTOR pathway[3].
-
Cell Lysis: Treat cells with this compound, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-AKT, p-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Visualization of Pathways and Workflows
4.1. In Silico Target Prediction Workflow
The following diagram illustrates a general workflow for the in silico prediction of targets for a novel compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Cytotoxicity Screening of Kushenol L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens, belongs to a class of natural compounds that have garnered significant interest for their potential therapeutic properties. While direct and extensive cytotoxic screening data for this compound is not yet widely published, the well-documented anticancer activities of its structural analogs, such as Kushenol A, C, and Z, provide a strong predictive framework for its potential efficacy and mechanisms of action. This technical guide synthesizes the available information on these related compounds to offer a comprehensive overview of the probable cytotoxic profile of this compound and to provide detailed experimental protocols for its evaluation.
Data Presentation: Cytotoxicity of Structurally Related Kushenols
The cytotoxic activities of Kushenol A and Z have been evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. This data serves as a valuable reference for designing preliminary cytotoxicity screens for this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) | Citation |
| Kushenol A | BT474 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] | |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 4-32 µM | [1] | |
| A549 | Non-Small-Cell Lung Cancer | ~11.8 (converted from 5.3 µg/ml) | [2] | |
| NCI-H226 | Non-Small-Cell Lung Cancer | ~45.7 (converted from 20.5 µg/ml) | [2] | |
| Kushenol Z | A549 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [3][4] |
| NCI-H226 | Non-Small-Cell Lung Cancer | Dose- and time-dependent cytotoxicity observed | [3][4] | |
| Kushenol C | RAW264.7 | Macrophage | No significant cytotoxicity up to 100 µM | [5] |
| HaCaT | Keratinocyte | No significant cytotoxicity up to 50 µM | [5] | |
| HepG2 | Liver Cancer | No significant cytotoxicity up to 50 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound, adapted from studies on Kushenol A and Z.[1][4]
Cell Culture and Compound Preparation
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, BT474, MCF-7 for breast cancer; A549, NCI-H226 for non-small-cell lung cancer) and a non-cancerous cell line (e.g., BEAS-2B for normal human bronchial epithelium) should be used to assess both efficacy and selectivity.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (0.1% DMSO in medium) must be included in all experiments.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.5 to 100 µM) for specified time points (e.g., 24, 48, and 72 hours).
-
Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after dissolving formazan crystals with DMSO for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Procedure:
-
Seed a low density of cells (e.g., 300 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Count the number of colonies (typically those with >50 cells).
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Treat cells with this compound for 48 hours.
-
Harvest and fix the cells in 70% ethanol overnight at 4°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with this compound for an appropriate duration (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for Preliminary Cytotoxicity Screening of this compound.
Signaling Pathways Implicated in the Cytotoxicity of Related Kushenols
Studies on Kushenol A and Z have indicated that their cytotoxic effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][4][7]
1. PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Predicted Inhibition of the PI3K/AKT/mTOR Pathway by this compound.
2. NF-κB and MAPK Signaling Pathways
These pathways are involved in inflammation, cell survival, and proliferation. Their inhibition is a common mechanism for the anticancer effects of natural compounds.
Caption: Predicted Modulation of NF-κB and MAPK Pathways by this compound.
Conclusion
While direct experimental data on this compound is still emerging, the information available for its close structural analogs provides a robust foundation for initiating its preclinical evaluation. The experimental protocols outlined in this guide offer a standardized approach to assess the cytotoxicity of this compound. Furthermore, the implicated signaling pathways, particularly PI3K/AKT/mTOR, NF-κB, and MAPK, present key areas for mechanistic investigation. Future studies should focus on validating these predicted effects and further elucidating the specific molecular targets of this compound to fully understand its potential as a novel anticancer agent.
References
- 1. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 4. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ethnobotanical and Pharmacological Exploration of Kushenol L and its Plant Source
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Kushenol L, a prenylated flavonoid isolated from the roots of Sophora flavescens Ait., represents a compound of significant interest within the fields of ethnobotany and modern pharmacology. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, primarily focusing on Sophora flavescens, and delves into the current scientific understanding of the biological activities and mechanisms of action of this compound and its structural analogs. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate further investigation and potential therapeutic applications.
Ethnobotanical Context of Sophora flavescens
Sophora flavescens, commonly known as "Ku Shen" in Traditional Chinese Medicine (TCM), has a long and well-documented history of medicinal use in East Asia, including China, Japan, and Korea. The dried root of this plant is the primary part utilized and is traditionally prescribed to treat a wide array of ailments.
Ethnobotanical records indicate the use of Sophora flavescens for conditions characterized by heat, dampness, and inflammation. Its applications include, but are not limited to:
-
Dermatological Conditions: Eczema, psoriasis, skin rashes, and vulvar swelling.
-
Infections and Inflammatory Diseases: Dysentery, jaundice, inflammatory disorders, and ulcers.
-
Fever and Associated Symptoms: Used as an antipyretic.
-
Gastrointestinal Issues: Diarrhea and gastrointestinal hemorrhage.
-
Respiratory Ailments: Asthma and bronchitis.
While traditional use does not single out this compound, the broad spectrum of therapeutic applications of Sophora flavescens points to the collective action of its numerous bioactive constituents, including a variety of prenylated flavonoids and alkaloids.
Phytochemistry: The Kushenol Family in Sophora flavescens
Sophora flavescens is a rich source of over 200 identified compounds, with flavonoids and alkaloids being the major bioactive classes. The "Kushenols" are a prominent group of prenylated flavonoids found within this plant. To date, numerous Kushenol variants have been isolated and characterized, including Kushenol A, C, F, I, L, and Z. These compounds share a common flavonoid backbone but differ in their hydroxylation and prenylation patterns, leading to a diversity of biological activities.
Biological Activities and Pharmacological Potential of this compound and Analogs
Scientific investigations into the pharmacological effects of Kushenols have revealed a range of activities that align with the traditional uses of Sophora flavescens. While research specifically on this compound is still emerging, studies on its close structural analogs provide strong indications of its potential therapeutic properties.
3.1. Anti-Diabetic Effects of this compound
This compound has been identified as a flavonoid with potential anti-diabetic effects[1]. While the precise mechanism of action is yet to be fully elucidated, this activity is significant given the global rise in metabolic disorders.
3.2. Anti-Inflammatory and Antioxidant Activities
Several Kushenol compounds exhibit potent anti-inflammatory and antioxidant properties. For instance, Kushenol C has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and various interleukins (IL-1β, IL-6) in macrophages[2][3]. This is achieved, in part, through the inhibition of key signaling pathways like NF-κB and STAT1/6. Furthermore, Kushenols can enhance the cellular antioxidant defense system by upregulating enzymes like heme oxygenase-1 (HO-1) via the Nrf2 pathway.
3.3. Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of Kushenols have been demonstrated in various cancer cell lines. Kushenol A, for example, has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[4]. Similarly, Kushenol Z induces apoptosis in non-small-cell lung cancer cells through modulation of the mTOR pathway[5]. These findings suggest that this compound may also possess anti-cancer properties worthy of investigation.
3.4. Other Pharmacological Activities
Research has also pointed to other potential therapeutic applications for Kushenols, including:
-
Neuroprotective effects: Kushenol C has been identified as an inhibitor of BACE1, an enzyme implicated in Alzheimer's disease.
-
Skin protection: Kushenol C has been shown to protect against UVB-induced skin damage in mice.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units | Conditions | Reference |
| Dose | 1 | mg/kg | Oral administration in Sprague-Dawley rats | [1] |
| T1/2 (Half-life) | 2.26 | hours | [1] | |
| Cmax (Max. Concentration) | 24.17 | µg/L | [1] | |
| AUC (Area Under the Curve) | 54035 | µg/h•L | [1] |
Table 2: Comparative In Vitro Efficacy of Kushenol Analogs
| Compound | Biological Activity | Cell Line | Key Findings (IC50 or Effect) | Reference |
| Kushenol A | Anti-proliferative | MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition (4-32 µM) | [4] |
| Kushenol C | Anti-inflammatory | RAW264.7 (Macrophages) | Dose-dependent suppression of NO, PGE2, IL-6 | [2][3] |
| Kushenol Z | Anti-proliferative | A549 (Lung Cancer) | Potent cytotoxicity | [5] |
| Kushenol I | Anti-inflammatory | DSS-induced colitis model (mice) | Suppression of pro-inflammatory cytokines | [6] |
| Kushenol F | Anti-inflammatory | Imiquimod-induced psoriasis model (mice) | Mitigated skin lesions | [7] |
Experimental Protocols
5.1. General Protocol for the Isolation of this compound from Sophora flavescens
The following is a generalized protocol for the isolation of prenylated flavonoids like this compound from the roots of Sophora flavescens, based on methodologies reported for similar compounds[5][8][9].
-
Extraction:
-
Air-dried and powdered roots of Sophora flavescens are subjected to sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (EtOAc), and then methanol.
-
The extracts are concentrated under reduced pressure to yield crude extracts. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Separation:
-
The ethyl acetate extract is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are pooled and further purified using repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water is commonly used for final purification.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound (this compound) is determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMQC, and HMBC).
-
5.2. In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A control group without LPS and a vehicle control group are included.
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the nitrite concentration is determined from a standard curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of Kushenols are underpinned by their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are under investigation, the mechanisms of its analogs provide a strong predictive framework.
6.1. PI3K/Akt/mTOR Pathway
This pathway is central to cell growth, proliferation, and survival. Several Kushenols, including Kushenol A and Z, have been shown to inhibit this pathway in cancer cells, leading to reduced proliferation and induction of apoptosis[4][5].
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
6.2. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. Kushenol C has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Future Directions and Conclusion
This compound, as a constituent of the traditionally used medicinal plant Sophora flavescens, holds considerable promise for further pharmacological investigation. The preliminary evidence of its anti-diabetic properties, coupled with the well-documented anti-inflammatory, antioxidant, and anti-cancer activities of its structural analogs, provides a strong rationale for its development as a potential therapeutic agent.
Future research should focus on:
-
Comprehensive Biological Screening: A broader evaluation of this compound's activity against a range of therapeutic targets.
-
Mechanism of Action Studies: Detailed elucidation of the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to establish the efficacy, safety profile, and pharmacokinetics of this compound.
-
Synergistic Effects: Investigating the potential for synergistic interactions between this compound and other bioactive compounds from Sophora flavescens or existing therapeutic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel flavonoid isolated from Sophora flavescens exhibited anti-angiogenesis activity, decreased VEGF expression and caused G0/G1 cell cycle arrest in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities | MDPI [mdpi.com]
Kushenol L: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant long used in traditional Chinese medicine. While research on this compound is still in its nascent stages, its structural similarity to other well-studied kushenols suggests a range of promising therapeutic applications. This technical guide provides a comprehensive overview of the known properties of this compound and explores its potential therapeutic uses by drawing parallels with its closely related analogs, such as Kushenol A, C, F, I, and Z. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Physicochemical and Pharmacokinetic Profile of this compound
Limited data is currently available for the specific biological activities of this compound. However, its basic chemical properties and pharmacokinetic profile in animal models have been characterized.
| Parameter | Value | Reference |
| Molecular Formula | C25H28O7 | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| T1/2 (in rats) | 2.26 hours | [1] |
| Cmax (in rats) | 24.17 µg/L | [1] |
| AUC (in rats) | 54035 µg/h•L | [1] |
Pharmacokinetic parameters were determined following a single oral administration of 1 mg/kg this compound to adult male Sprague-Dawley rats.[1]
Potential Therapeutic Applications
Based on the pharmacological activities of its structural analogs, this compound is hypothesized to possess anti-cancer, anti-inflammatory, and anti-diabetic properties.
Anti-Cancer Activity
The anti-proliferative effects of other kushenol compounds, particularly Kushenol A and Z, have been documented in various cancer cell lines. These compounds have been shown to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Quantitative Data on Anti-Cancer Activity of Kushenol Analogs
| Compound | Cancer Cell Line | IC50 Value | Effect | Reference |
| Kushenol A | MDA-MB-231 (Breast Cancer) | Concentration-dependent (4-32 µM) | Reduced proliferation, induced G0/G1 arrest and apoptosis | [2] |
| MCF-7 (Breast Cancer) | Concentration-dependent (4-32 µM) | Reduced proliferation, induced G0/G1 arrest and apoptosis | [2] | |
| BT474 (Breast Cancer) | Concentration-dependent (4-32 µM) | Reduced proliferation, induced G0/G1 arrest and apoptosis | [2] | |
| Kushenol Z | A549 (Non-Small-Cell Lung Cancer) | Dose- and time-dependent | Inhibited proliferation, induced apoptosis | [3] |
| NCI-H226 (Non-Small-Cell Lung Cancer) | Dose- and time-dependent | Inhibited proliferation, induced apoptosis | [3] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Kushenol A
Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen), a plant with a long history in traditional Chinese medicine for treating a variety of ailments, including cancer and inflammatory diseases.[1][2][3] As part of a larger family of structurally related compounds found in this plant, such as Kushenol A, C, F, I, and Z, this compound and its relatives have garnered significant scientific interest for their potent and diverse pharmacological activities.[2][4][5][6] These compounds, characterized by a flavonoid backbone with one or more isoprenoid side chains, exhibit enhanced bioactivities, including anti-inflammatory, anti-cancer, and anti-oxidative properties, often attributed to their unique chemical structures.[2]
This technical guide provides an in-depth review of the existing literature on this compound and its related flavonoids. It summarizes key quantitative data, details the experimental protocols used to ascertain their biological effects, and visualizes the molecular pathways through which they exert their influence. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Biological Activities and Quantitative Data
The prenylflavonoids from Sophora flavescens have demonstrated a wide spectrum of biological effects. Their efficacy has been quantified in numerous studies, with key findings summarized below.
Anti-Cancer and Cytotoxic Activity
Several Kushenol compounds exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT/mTOR.[7][8]
| Compound | Cell Line | Assay Type | IC50 / Effect | Reference |
| Kushenol A | Breast Cancer (BT474, MCF-7, MDA-MB-231) | CCK-8 Proliferation | Concentration-dependent inhibition (4-32 µM) | [7] |
| Kushenol Z | NSCLC (A549, NCI-H226) | CCK-8 Proliferation | Dose- and time-dependent inhibition | [9] |
| Sophoraflavanone G | NSCLC (A549, NCI-H226) | CCK-8 Proliferation | Potent cytotoxicity noted | [9] |
| Various Flavonoids | Hepatoma (HepG2) | Growth Inhibition | IC50 range: 0.46 ± 0.1 to 48.6 ± 0.8 µM | [10] |
Anti-Inflammatory Activity
The anti-inflammatory properties of these flavonoids are well-documented, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as IL-6 and TNF-α. This is often achieved by suppressing pathways like NF-κB.[5][6]
| Compound | Cell Line / Model | Target | IC50 / Effect | Reference |
| Kushenol C | RAW264.7 Macrophages | NO Production | Dose-dependent suppression (50-100 µM) | [11] |
| Kushenol F | Imiquimod-induced psoriasis mouse model | Cytokine Levels | Significant reduction of IL-1β, IL-6, IL-8, TNF-α | [6] |
| Various Flavonoids | RAW264.7 Macrophages | NO Production | IC50 range: 4.6 ± 1.1 to 14.4 ± 0.4 µM | [10] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for drug development. Studies on this compound provide initial insights into its behavior in vivo.
| Compound | Animal Model | Administration | Cmax | T1/2 | AUC | Reference |
| This compound | Sprague-Dawley Rat | 1 mg/kg (oral) | 24.17 µg/L | 2.26 hours | 54035 µg/h•L | [1] |
Key Signaling Pathways
This compound and its related flavonoids modulate several critical signaling pathways to exert their biological effects. The following diagrams, generated using the DOT language, illustrate these mechanisms.
PI3K/AKT/mTOR Pathway Inhibition by Kushenol A
Kushenol A has been shown to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, survival, and metabolism.[7][8] Inhibition of this pathway leads to decreased phosphorylation of key downstream targets like AKT and mTOR, ultimately resulting in cell cycle arrest and apoptosis.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Activities of Kushen: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Kushenol Z: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of novel Kushenol derivatives, with a primary focus on the recently identified Kushenol Z. This document details the experimental protocols for isolation and characterization, presents available spectroscopic data, and visualizes the associated signaling pathways and analytical workflows.
Introduction to Kushenols
Kushenols are a class of prenylated flavonoids predominantly isolated from the roots of Sophora flavescens. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The structural diversity of Kushenol derivatives, arising from variations in prenylation and hydroxylation patterns, presents a continuous challenge and opportunity for natural product chemists. The elucidation of their precise chemical structures is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.
Structural Elucidation of Kushenol Z
Kushenol Z is a novel lavandulyl flavonoid recently isolated from Sophora flavescens. Its structure was elucidated through a combination of advanced spectroscopic techniques.
Spectroscopic Data for Kushenol Z
The structural determination of Kushenol Z was achieved through extensive analysis of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.
Molecular Formula Determination: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data suggested the molecular formula of Kushenol Z to be C₂₆H₂₈O₆, based on the observed sodium adduct ion [M+Na]⁺ at m/z 459.1772 (calculated for C₂₆H₂₈O₆Na, 459.1784)[1].
NMR Spectroscopic Data: The ¹H and ¹³C NMR spectra were pivotal in establishing the connectivity and stereochemistry of Kushenol Z. While a complete, consolidated table of all chemical shifts and coupling constants is not publicly available, the key spectral features have been described[1].
Key ¹H NMR Features:
-
Aromatic Protons: The ¹H-NMR spectrum showed signals characteristic of a 1,4-disubstituted aromatic ring at δH 8.04 (2H, d, J = 8.9 Hz, H-2′, 6′) and δH 6.91 (2H, d, J = 8.9 Hz, H-3′, 5′), along with an isolated aromatic proton singlet at δH 6.44 (1H, s, H-6), which are typical for flavonol derivatives[1].
-
Lavandulyl Group Protons: Signals corresponding to a lavandulyl group were observed at δH 4.96 (1H, t, J = 6.8 Hz, H-7”), 4.48 (1H, s, H-4′′α), 4.62 (1H, s, H-4′′β), 2.86 (2H, m, H-1′′), 2.52 (1H, m, H-2′′), 2.08 (2H, t, J = 6.8 Hz, H-6”), 1.67 (3H, s, H-5′′), 1.56 (3H, s, H-9”), and 1.48 (3H, s, H-10”)[1].
-
Methoxy Group: A methoxy group was identified by a signal at δH 3.81[1].
Key 2D NMR Correlations (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for assembling the molecular structure:
-
The correlation between the proton at δH 2.86 (H-1′′) and the aromatic carbons at δC 106.5 (C-8), 160.6 (C-7), and 156.2 (C-8a) confirmed the attachment of the lavandulyl group at the C-8 position[1].
-
The connection of the methoxy group to the C-5 position was established by the HMBC correlation between the methoxy protons at δH 3.81 and the aromatic carbon at δC 158.4 (C-5)[1].
Based on this comprehensive spectroscopic analysis, the structure of Kushenol Z was identified as 8-(2-isopropenyl-5-methylhexyl)-5-methoxy-3,7,4′-trihydroxyflavone.
Experimental Protocols
Isolation of Kushenol Derivatives from Sophora flavescens
The following protocol provides a general methodology for the isolation of Kushenol derivatives.
-
Extraction:
-
Air-dried and powdered roots of Sophora flavescens are subjected to sequential extraction with solvents of increasing polarity. A typical sequence is n-hexane, followed by ethyl acetate, and then methanol[1].
-
Maceration is performed at room temperature with each solvent for a specified duration (e.g., 4 x 2.0 L, 5 hours each)[1].
-
The respective extracts are concentrated under reduced pressure to yield the crude extracts.
-
-
Fractionation and Purification:
-
The ethyl acetate extract, which is typically rich in flavonoids, is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.
-
Further purification of the fractions is achieved using repeated column chromatography, including C18 reverse-phase columns, and preparative High-Performance Liquid Chromatography (HPLC).
-
For HPLC, a C18 column is commonly used with a gradient mobile phase, such as water (containing 0.1% formic acid) and acetonitrile.
-
Spectroscopic Analysis for Structural Elucidation
-
Mass Spectrometry:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the isolated compound.
-
The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
-
-
NMR Spectroscopy:
-
A comprehensive suite of 1D and 2D NMR experiments are conducted to determine the chemical structure.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
-
Visualizations
Signaling Pathway of Kushenol Derivatives
Several Kushenol derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, Kushenol A has been reported to suppress the proliferation of breast cancer cells by inhibiting the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Kushenol A.
Experimental Workflow for Structural Elucidation
The process of elucidating the structure of a novel natural product like a Kushenol derivative follows a logical and systematic workflow.
Caption: General experimental workflow for the structural elucidation of novel Kushenol derivatives.
Logical Relationships in 2D NMR-Based Structure Elucidation
The interpretation of 2D NMR data involves a logical process of connecting different pieces of spectroscopic evidence to build the final molecular structure.
Caption: Logical relationships between 2D NMR experiments for structural elucidation.
Conclusion
The structural elucidation of novel Kushenol derivatives, such as Kushenol Z, relies on a synergistic application of chromatographic separation techniques and advanced spectroscopic methods. This guide has provided a framework for understanding the methodologies involved, from the initial extraction from Sophora flavescens to the final determination of the chemical structure. The detailed protocols and visual workflows presented herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the continued exploration of this promising class of bioactive compounds.
References
Methodological & Application
Application Notes & Protocols: Quantification of Kushenol L by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of Kushenol L, a bioactive flavonoid isolated from Sophora flavescens, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for accuracy, precision, and reliability in research and drug development settings. Included are comprehensive experimental procedures, method validation parameters, and a representative signaling pathway associated with the biological activities of related Kushenol compounds.
Introduction
This compound is a prenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history of use in traditional medicine.[1] Flavonoids from this plant have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] Accurate quantification of specific bioactive compounds like this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. This application note presents a validated HPLC method for the determination of this compound. While the biological activities of this compound are still under investigation, related compounds such as Kushenol A and Z have been shown to exert their anti-proliferative effects through modulation of the PI3K/AKT/mTOR signaling pathway.[3][4][5][6]
Experimental Protocols
Sample Preparation: Extraction of this compound from Sophora flavescens
This protocol outlines the extraction of this compound from the dried roots of Sophora flavescens.
Materials:
-
Dried root powder of Sophora flavescens
-
Methanol (HPLC grade)
-
Deionized water
-
Sonication bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of dried Sophora flavescens root powder into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in deionized water to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in a sonication bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method for this compound Quantification
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-90% B30-35 min: 90% B35-40 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 294 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
Data Presentation: Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Proposed Signaling Pathway for this compound
Caption: Proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Isolation of Kushenol L from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a prenylated flavonoid found in the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. As a member of the flavonoid class of compounds, this compound is of interest to the scientific community for its potential pharmacological activities. These application notes provide detailed protocols for the extraction and isolation of this compound from Sophora flavescens, enabling researchers to obtain this compound for further study. The methodologies described are based on established solvent extraction and chromatographic techniques.
Data Presentation
The following table summarizes quantitative data related to the extraction and isolation of flavonoids from Sophora flavescens. While specific yield data for this compound is not extensively reported, the data for total flavonoids and other isolated compounds provide a useful benchmark for process optimization.
| Parameter | Value | Source Plant Material | Technique | Citation |
| Extraction | ||||
| Starting Material | 5 kg | Sophora flavescens roots | Methanol Extraction | [1] |
| Methanol Extract Yield | 770 g (15.4%) | Sophora flavescens roots | 95% Methanol | [1] |
| Ethyl Acetate Fraction | 100 g (from 770 g extract) | Methanol extract | Liquid-Liquid Partitioning | [1] |
| Total Flavonoid Content (Crude Extract) | 12.14% | Sophora tonkinensis | Macroporous Resin Chromatography | [2] |
| Total Flavonoid Content (After Purification) | 57.82% | Sophora tonkinensis | Macroporous Resin Chromatography | [2] |
| Recovery Yield of Total Flavonoids | 84.93% | Sophora tonkinensis | Macroporous Resin Chromatography | [2] |
| Isolation | ||||
| Sophoraflavanone G Yield | 22.5 mg (from 350 mg crude extract) | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
| Kushenol I Yield | 39.3 mg (from 350 mg crude extract) | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
| Kurarinone Yield | 83.5 mg (from 350 mg crude extract) | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
| Sophoraflavanone G Purity | 95.6% | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
| Kushenol I Purity | 97.3% | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
| Kurarinone Purity | 99.4% | Sophora flavescens | High-Speed Countercurrent Chromatography | [3] |
Experimental Protocols
The following protocols describe a general and an advanced method for the extraction and isolation of this compound from Sophora flavescens.
Protocol 1: Conventional Extraction and Column Chromatography
This protocol is a standard, widely applicable method for the isolation of flavonoids, including this compound.
1. Extraction
-
1.1. Weigh 1 kg of dried, powdered roots of Sophora flavescens.
-
1.2. Macerate the powdered roots with 8 L of 95% ethanol at room temperature for 2 hours with constant stirring.
-
1.3. Filter the mixture and collect the ethanol extract.
-
1.4. Repeat the extraction process two more times with 6 L of 95% ethanol for 1.5 hours each.
-
1.5. Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning
-
2.1. Suspend the crude ethanol extract in distilled water.
-
2.2. Perform liquid-liquid partitioning by sequentially extracting with an equal volume of chloroform and then ethyl acetate.
-
2.3. The flavonoid fraction, including this compound, will be enriched in the ethyl acetate phase.
-
2.4. Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the ethyl acetate extract.
3. Polyamide Column Chromatography
-
3.1. Prepare a polyamide column and equilibrate it with the starting mobile phase.
-
3.2. Dissolve the ethyl acetate extract in a small amount of the mobile phase and load it onto the column.
-
3.3. Elute the column with a gradient of ethanol in water, starting from a low concentration and gradually increasing the ethanol concentration.
-
3.4. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing flavonoids.
-
3.5. Combine the flavonoid-rich fractions and concentrate them.
4. Silica Gel Column Chromatography
-
4.1. Further purify the flavonoid-rich fraction using silica gel column chromatography.
-
4.2. Use a solvent system such as a gradient of methanol in chloroform to elute the compounds.
-
4.3. Collect fractions and monitor by TLC. Fractions containing compounds with similar Rf values to known Kushenol standards should be combined.
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
5.1. For final purification, subject the semi-purified fractions to preparative HPLC on a C18 column.
-
5.2. Use a mobile phase consisting of a gradient of acetonitrile in water.
-
5.3. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
5.4. Evaporate the solvent from the collected fraction to obtain pure this compound.
Protocol 2: Advanced Isolation using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an efficient liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
1. Preparation of Crude Extract
-
Follow steps 1.1 to 2.4 from Protocol 1 to obtain the ethyl acetate extract.
2. HSCCC System and Solvent System Selection
-
2.1. A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for flavonoids is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined experimentally, for example, 1:1:1:1 (v/v/v/v) has been used for similar flavonoids.[3]
-
2.2. Prepare the solvent system by mixing the solvents in a separatory funnel and allowing the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (this can be reversed depending on the instrument and desired separation).
3. HSCCC Separation
-
3.1. Fill the HSCCC column with the stationary phase.
-
3.2. Rotate the column at a specific speed (e.g., 800-1000 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
3.3. Dissolve the ethyl acetate extract in a small volume of the biphasic solvent system and inject it into the column.
-
3.4. Continue to pump the mobile phase at a constant flow rate.
-
3.5. Collect fractions continuously and monitor them by TLC or HPLC to identify the fractions containing this compound.
4. Purification and Identification
-
Combine the fractions containing pure this compound. The purity can be assessed by analytical HPLC.
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Workflow for Conventional Extraction and Isolation of this compound
Caption: Conventional extraction and isolation workflow for this compound.
Workflow for HSCCC-Based Isolation of this compound
Caption: Advanced HSCCC-based isolation workflow for this compound.
References
- 1. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Bioactivity of Kushenol L: Application Notes and Protocols for Cell-Based Assays
A Note on Kushenol L: As of late 2025, detailed in vitro studies and established cell culture models specifically investigating the bioactivity of this compound are not extensively available in the public domain. This compound has been identified as a flavonoid component of Sophora flavescens with potential anti-diabetic properties, primarily supported by pharmacokinetic data in animal models[1].
Due to the limited availability of specific data for this compound, this document provides a comprehensive guide based on the well-researched bioactivities of its isomers, particularly Kushenol C and Kushenol A. These compounds have demonstrated significant anti-inflammatory, anti-oxidative, and anti-cancer effects in a variety of cell culture models. The protocols and signaling pathways detailed below are established for these related compounds and can serve as a robust starting point for researchers initiating studies on this compound.
Application Note: Anti-Inflammatory and Anti-Oxidative Stress Effects of Kushenols
This application note describes the use of macrophage and keratinocyte cell lines to investigate the anti-inflammatory and anti-oxidative stress properties of Kushenol compounds.
Background: Inflammation and oxidative stress are key pathological features of numerous diseases. Kushenol C has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[2][3][4][5][6]. It also protects human keratinocyte (HaCaT) cells from tert-butyl hydroperoxide (tBHP)-induced oxidative stress[2][3][4][6]. These effects are mediated through the modulation of key signaling pathways, including NF-κB, STAT1/6, and Nrf2/HO-1[2][3][4][5][6].
Cell Culture Models:
-
RAW264.7 Macrophages: A murine macrophage cell line widely used to study inflammation. Stimulation with LPS induces a potent inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[2][4].
-
HaCaT Keratinocytes: A human keratinocyte cell line used to model the skin's response to oxidative stress. Treatment with tBHP induces the generation of reactive oxygen species (ROS), leading to cellular damage[2][4].
Experimental Workflow for Anti-Inflammatory and Anti-Oxidative Stress Assays
Caption: Workflow for assessing the bioactivity of Kushenol compounds.
Application Note: Anti-Cancer Properties of Kushenols
This application note outlines the use of non-small-cell lung cancer (NSCLC) and breast cancer cell lines to evaluate the anti-proliferative and pro-apoptotic effects of Kushenol compounds.
Background: Several Kushenol compounds have demonstrated potent anti-cancer activities. Kushenol Z and Kushenol A inhibit the proliferation of NSCLC cells (A549 and NCI-H226) and breast cancer cells (MDA-MB-231, MCF-7, BT474)[7][8][9]. The underlying mechanisms involve the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR signaling pathway[8][9].
Cell Culture Models:
-
A549 & NCI-H226 (NSCLC): Human non-small-cell lung cancer cell lines.
-
MDA-MB-231, MCF-7, BT474 (Breast Cancer): Human breast cancer cell lines representing different molecular subtypes.
Experimental Workflow for Anti-Cancer Assays
Caption: General workflow for evaluating the anti-cancer effects of Kushenols.
Quantitative Data Summary
Table 1: Anti-Inflammatory Effects of Kushenol C in LPS-Stimulated RAW264.7 Macrophages
| Parameter | Concentration of Kushenol C | Result | Reference |
| NO Production | 50 µM | Significant decrease | [2][4] |
| 100 µM | Dose-dependent decrease | [2][4][5] | |
| iNOS Expression | 50-100 µM | Dose-dependent decrease | [2][4] |
| PGE2 Production | 50-100 µM | Dose-dependent decrease | [2][4] |
| IL-6 Production | 50-100 µM | Dose-dependent decrease | [2][4] |
| IL-1β Production | 50-100 µM | Dose-dependent decrease | [2][4] |
| MCP-1 Production | 50-100 µM | Dose-dependent decrease | [2][4] |
Table 2: Anti-Proliferative Effects of Kushenol A in Breast Cancer Cells
| Cell Line | IC50 of Kushenol A (approx.) | Effect | Reference |
| MDA-MB-231 | ~16 µM | Inhibition of proliferation | [9] |
| MCF-7 | ~8 µM | Inhibition of proliferation | [9] |
| BT474 | ~4 µM | Inhibition of proliferation | [9] |
Key Signaling Pathways
Kushenol C Anti-Inflammatory and Anti-Oxidative Stress Signaling
Caption: Signaling pathways modulated by Kushenol C.
Kushenol A/Z Anti-Cancer Signaling
Caption: PI3K/AKT/mTOR pathway inhibition by Kushenol A/Z.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in RAW264.7 Cells
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve with sodium nitrite should be prepared to quantify NO concentration.
Protocol 2: Western Blot Analysis for Signaling Proteins
-
Cell Seeding and Treatment: Seed cells (e.g., RAW264.7, HaCaT, or cancer cell lines) in 6-well plates and grow to 80-90% confluency. Treat with this compound and/or stimulants (LPS, tBHP) for the desired time.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-p-NF-κB, anti-Nrf2, anti-p-AKT, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Proliferation Assay (CCK-8/WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assay:
-
Add 10 µL of CCK-8 or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
These protocols and application notes, while based on the known activities of Kushenol isomers, provide a strong framework for initiating and conducting detailed investigations into the bioactivity of this compound. Researchers are encouraged to adapt and optimize these methods as more specific information on this compound becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the In Vivo Efficacy of Kushenol L: Application Notes and Protocols for Preclinical Animal Models
A Note to Researchers: While the specific compound Kushenol L is not extensively documented in the available scientific literature, this document provides a comprehensive overview of the in vivo effects, relevant animal models, and detailed experimental protocols based on studies of closely related and well-researched Kushenol compounds, such as Kushenol A, C, F, and Z. These compounds, all flavonoids isolated from Sophora flavescens, share structural similarities and exhibit comparable biological activities, making the presented models and methodologies highly relevant for investigating this compound.
Application Notes
Kushenol compounds have demonstrated significant potential in preclinical studies as anti-cancer, anti-inflammatory, and anti-oxidative stress agents. In vivo studies are crucial for validating these effects and understanding the pharmacokinetic and pharmacodynamic properties of these compounds. The primary applications for in vivo animal models in Kushenol research include evaluating anti-tumor efficacy, assessing anti-inflammatory properties, and investigating mechanisms of action involving key signaling pathways.
Key Investigated Effects:
-
Anti-Cancer Activity: Kushenol A and Z have been shown to suppress tumor growth in xenograft models of breast and non-small-cell lung cancer.[1][2] The primary mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and induction of apoptosis.[1][3]
-
Anti-Inflammatory and Anti-Oxidative Stress Effects: Kushenol C has been investigated for its ability to suppress inflammatory mediators and protect against oxidative stress.[4][5] These effects are attributed to the inhibition of STAT1, STAT6, and NF-κB activation, as well as the upregulation of the Nrf2 and HO-1 pathways.[4][5] Kushenol F has also shown promise in treating skin inflammation in a mouse model of psoriasis.[6]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies on Kushenol compounds.
Table 1: Effect of Kushenol A on Breast Cancer Xenograft Tumor Growth
| Treatment Group | Dose | Tumor Volume (mm³) | Tumor Weight (g) |
| Control | - | Data not specified | Data not specified |
| Kushenol A | Low Dose | Significantly reduced | Significantly reduced |
| Kushenol A | High Dose | Further reduced | Further reduced |
Data is presented qualitatively as specific numerical values were not available in the cited abstracts. The inhibitory effect was dose-dependent.[1]
Table 2: Effect of Kushenol F on Psoriasis-like Skin Lesions in Mice
| Treatment Group | Dose | Psoriasis Area and Severity Index (PASI) |
| Control | - | Baseline |
| Model (Imiquimod-induced) | - | Increased |
| Calcipotriol (Positive Control) | 62.5 mg/kg | Significantly reduced |
| Kushenol F (Low Dose) | 200 mg/kg | Significantly reduced |
| Kushenol F (Medium Dose) | 400 mg/kg | Significantly reduced |
| Kushenol F (High Dose) | 600 mg/kg | Significantly reduced |
Kushenol F was administered topically.[6]
Experimental Protocols
Breast Cancer Xenograft Mouse Model
This protocol is adapted from studies on Kushenol A's effect on breast cancer.[1][3]
a. Cell Culture:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT474) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
b. Animal Model Establishment:
-
Female nude mice (4-6 weeks old) are used.
-
Breast cancer cells (2 x 10^6 cells in PBS) are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored daily.
c. Drug Administration:
-
When tumors reach a diameter of approximately 4 mm, mice are randomized into treatment and control groups (n=5 per group).
-
Kushenol A (or the test compound) is administered by gavage once daily for two weeks. Dosages should be determined by preliminary dose-ranging studies.
-
The control group receives the vehicle solution.
d. Data Collection and Analysis:
-
Tumor size is measured every three days using calipers, and tumor volume is calculated using the formula: 0.5 × length × width².
-
Body weight is monitored weekly to assess toxicity.
-
At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting, qPCR).
e. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests, such as a one-way ANOVA, to compare differences between treatment groups.
Psoriasis-like Skin Inflammation Mouse Model
This protocol is based on the investigation of Kushenol F in an imiquimod-induced psoriasis model.[6]
a. Animal Model Induction:
-
BALB/c mice are used.
-
A daily dose of 62.5 mg of 5% imiquimod cream is applied topically to the shaved dorsal skin for five consecutive days to induce psoriasis-like skin lesions.
b. Treatment Groups and Drug Administration:
-
Mice are divided into six groups (n=6 per group):
-
Control group (vehicle: 75% ethanol)
-
Model group (imiquimod + vehicle)
-
Positive control group (imiquimod + calcipotriol, 62.5 mg/kg)
-
Kushenol F low-dose group (imiquimod + 200 mg/kg KSCF)
-
Kushenol F medium-dose group (imiquimod + 400 mg/kg KSCF)
-
Kushenol F high-dose group (imiquimod + 600 mg/kg KSCF)
-
-
Kushenol F and calcipotriol are dissolved in 75% ethanol and administered topically (0.3 mL/day/mouse) for five days, starting from the first day of imiquimod application.
c. Evaluation of Psoriasis Severity:
-
The severity of skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema, scaling, and thickness.
d. Biochemical and Histological Analysis:
-
At the end of the experiment, skin tissue samples are collected for analysis of inflammatory markers and histological examination.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo xenograft studies of this compound.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by Kushenol L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L, a flavonoid isolated from Sophora flavescens, has been noted for its potential anti-diabetic properties.[1] While detailed molecular studies specifically on this compound are emerging, research on structurally similar Kushenol compounds provides significant insights into their effects on various cellular signaling pathways. This document outlines the application of Western blot analysis to investigate the impact of this compound on key proteins, drawing upon findings from related Kushenol compounds such as Kushenol A, C, E, F, I, and Z. These compounds have been shown to modulate critical cellular processes including apoptosis, autophagy, inflammation, and cell proliferation through pathways like PI3K/AKT/mTOR.[2][3][4] This application note provides a framework for researchers to explore the molecular mechanisms of this compound.
Data Presentation: Summary of Protein Modulation by Kushenol Analogs
The following tables summarize the observed effects of various Kushenol compounds on protein expression and phosphorylation, as determined by Western blot analysis in different studies. These findings suggest potential protein targets for investigation when studying this compound.
Table 1: Effects of Kushenol Analogs on Apoptosis-Related Proteins
| Kushenol Analog | Cell Line | Protein Target | Observed Effect | Reference |
| Kushenol A | Breast Cancer Cells | Cleaved Caspase-9 | Increased | [3] |
| Cleaved Caspase-3 | Increased | [3] | ||
| Cleaved-PARP | Increased | [3] | ||
| Bax | Increased | [3] | ||
| Bad | Increased | [3] | ||
| Bcl-2 | Decreased | [3] | ||
| Bcl-xL | Decreased | [3] | ||
| Kushenol Z | Non-Small-Cell Lung Cancer | Bax/Bcl-2 ratio | Increased | [2] |
| Cleaved Caspase-9 | Increased | [2] | ||
| Cleaved Caspase-3 | Increased | [2] | ||
| Cleaved Caspase-12 | Increased | [2] | ||
| Cleaved Caspase-7 | Increased | [2] | ||
| CHOP | Increased | [2] | ||
| Kushenol C | Hepatocellular Carcinoma | Pro-caspase 3 | Maintained at control levels | [5] |
Table 2: Effects of Kushenol Analogs on PI3K/AKT/mTOR Signaling Pathway
| Kushenol Analog | Cell Line/Model | Protein Target | Observed Effect | Reference |
| Kushenol A | Breast Cancer Cells | p-AKT | Decreased | [3] |
| p-mTOR | Decreased | [3] | ||
| Kushenol Z | Non-Small-Cell Lung Cancer | p-Akt | Decreased | [2] |
| p-PRAS40 | Decreased | [2] | ||
| p-p70 S6K | Decreased | [2] | ||
| Kushenol I | Mouse Model of Ulcerative Colitis | p-PI3K | Decreased | [4] |
| p-AKT | Decreased | [4] |
Table 3: Effects of Kushenol Analogs on Inflammatory and Other Signaling Pathways
| Kushenol Analog | Cell Line/Model | Protein Target | Observed Effect | Reference |
| Kushenol C | Macrophages | iNOS | Decreased | [6] |
| HO-1 | Increased | [6] | ||
| Nrf2 | Increased | [6] | ||
| p-AKT | Increased | [6] | ||
| Kushenol F | Mouse Model of Atopic Dermatitis | p-NF-κB | Decreased | [7] |
| p-IKK | Decreased | [7] | ||
| Kushenol I | Mouse Model of Ulcerative Colitis | p-p38 MAPK | Decreased | [4] |
| p-p65 (NF-κB) | Decreased | [4] | ||
| TLR4 | Decreased | [4] | ||
| NLRP3 | Decreased | [4] | ||
| FOXO1 | Increased | [4] | ||
| Kushenol E | HeLa and HCT116 Cells | LC3B-II | Increased | [8] |
Experimental Protocols
General Workflow for Western Blot Analysis
The following diagram illustrates the key steps in performing a Western blot analysis to assess the effect of this compound on target protein expression.
Caption: A flowchart of the major stages of Western blot analysis.
Detailed Protocol for Western Blotting
This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for specific target proteins.
1. Sample Preparation and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the designated time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.[2]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
Signaling Pathways Potentially Modulated by this compound
Based on studies of related Kushenol compounds, the following signaling pathways are prime candidates for investigation in the context of this compound's mechanism of action.
PI3K/AKT/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Several Kushenol analogs have been shown to inhibit this pathway in cancer cells.[3][9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Apoptosis Signaling Pathway
Kushenol compounds can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[2][3]
Caption: Induction of apoptosis by this compound.
Disclaimer: The detailed molecular data and proposed signaling pathways presented in this document are based on studies of Kushenol analogs (A, C, E, F, I, and Z) due to the limited availability of specific research on this compound. These pathways represent potential mechanisms of action for this compound that require experimental verification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kushenol E inhibits autophagy and impairs lysosomal positioning via VCP/p97 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Gene Expression Analysis of Cellular Response to Kushenol L Treatment using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a flavonoid compound isolated from Sophora flavescens Ait. (Kushen), a plant used in traditional medicine.[1] Flavonoids from this plant, such as Kushenol A and Z, have demonstrated significant biological activities, including anti-proliferative and pro-apoptotic effects in cancer cells.[2][3] These effects are often mediated by the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which controls cell cycle progression, proliferation, and apoptosis.[3] Other related compounds like Kushenol C have also been shown to possess anti-inflammatory and anti-oxidative stress properties by regulating pathways involving NF-κB and Nrf2.[4][5]
Quantitative Real-Time PCR (qPCR) is a sensitive and widely used technique to measure changes in gene expression.[6] This application note provides a detailed protocol for researchers to analyze the dose-dependent effects of this compound on the expression of target genes related to apoptosis, cell cycle regulation, and inflammation in a selected cell line.
Principle of the Method
The experimental workflow involves treating a chosen cell line with various concentrations of this compound. Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as a template for qPCR analysis. Using SYBR Green-based detection, the expression levels of specific target genes are quantified relative to a stable housekeeping gene. The comparative CT (2-ΔΔCT) method is then used to calculate the fold change in gene expression between this compound-treated and untreated control samples.[3]
Experimental Workflow
Caption: Experimental workflow for qPCR analysis of this compound.
Materials and Reagents
-
Cell Culture: Selected cell line (e.g., MDA-MB-231 breast cancer cells), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
This compound Treatment: this compound (MedChemExpress or similar), DMSO (vehicle).
-
RNA Extraction: TRIzol reagent or commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcriptase (e.g., SuperScript II), dNTPs, Oligo(dT) or random hexamer primers, RNase inhibitor.
-
qPCR: SYBR Green qPCR Master Mix, Nuclease-free water, gene-specific forward and reverse primers (see Table 2).
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, spectrophotometer (e.g., NanoDrop), thermal cycler for qPCR.
Detailed Experimental Protocol
Step 1: Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0, 5, 10, 20 µM). Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control.
-
Replace the medium in each well with the prepared this compound-containing or vehicle control medium.
-
Incubate the plates for the desired treatment period (e.g., 24 or 48 hours).
Step 2: Total RNA Isolation
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol reagent directly to each well and lyse the cells by pipetting.
-
Transfer the lysate to a microcentrifuge tube. Follow the manufacturer's protocol for phase separation (using chloroform), RNA precipitation (using isopropanol), and washing (using 75% ethanol).[6]
-
Air-dry the RNA pellet and resuspend it in 20-50 µL of nuclease-free water.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. Store RNA at -80°C.
Step 3: cDNA Synthesis (Reverse Transcription)
-
Prepare a reverse transcription reaction mix. For a 20 µL reaction, combine 1-2 µg of total RNA, oligo(dT) or random primers, and nuclease-free water.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix containing reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Incubate at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[6]
-
The resulting cDNA can be stored at -20°C. Dilute the cDNA (e.g., 1:10) with nuclease-free water before use in qPCR.
Step 4: Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 10 µL reaction, combine:
-
5 µL SYBR Green Master Mix (2x)
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
2 µL Nuclease-free Water
-
-
Include triplicate reactions for each sample and gene. Also, include a no-template control (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
-
Set up the thermal cycling protocol, for example:
-
Initial Denaturation: 95°C for 5-10 min.
-
40 Cycles:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
Melt Curve Analysis: As per instrument guidelines to verify product specificity.[7]
-
Step 5: Data Analysis
-
Collect the threshold cycle (CT) values for each reaction.
-
Normalize the CT value of the target gene to the CT value of the housekeeping gene (e.g., GAPDH or ACTB) for each sample: ΔCT = CT (Target Gene) - CT (Housekeeping Gene)
-
Normalize the ΔCT of the treated sample to the ΔCT of the control (vehicle) sample: ΔΔCT = ΔCT (Treated) - ΔCT (Control)
-
Calculate the relative fold change in gene expression: Fold Change = 2-ΔΔCT
Potential Signaling Pathway
Based on studies of related flavonoids like Kushenol A and Z, this compound may exert its effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
Caption: Potential PI3K/AKT/mTOR pathway modulated by this compound.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The table should include the gene name, its function, and the calculated fold change at different concentrations of this compound.
Table 1: Hypothetical Gene Expression Changes in Response to this compound
| Gene Name | Function | Fold Change (5 µM) | Fold Change (10 µM) | Fold Change (20 µM) |
|---|---|---|---|---|
| Bcl-2 | Anti-Apoptotic | 0.75 | 0.48 | 0.21 |
| Bax | Pro-Apoptotic | 1.85 | 2.90 | 4.10 |
| CDK4 | Cell Cycle Progression | 0.81 | 0.55 | 0.32 |
| p21 | Cell Cycle Arrest | 1.95 | 3.10 | 5.20 |
| IL-6 | Pro-inflammatory Cytokine | 0.65 | 0.37 | 0.15 |
| TNF-α | Pro-inflammatory Cytokine | 0.70 | 0.41 | 0.19 |
Data are hypothetical and for illustrative purposes only. Values represent fold change relative to vehicle-treated control.
Table 2: Example qPCR Primer Sequences
| Gene Name | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| GAPDH | GCAAAGTGGAGATTGTTGCCAT | CCTTGACTGTGCCGTTGAATTT |
| Bax | GTCGCCCTTTTCTACTTTGCC | DTCCAGCCACCAGTTCCAT |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | GGCAGGCATGTTGACTTCAC |
| CDK4 | CCGAATGCAGCTGTGACTCG | GCTGGGCGGATTCTGTTTCT |
| p21 | GGCAGACCAGCATGACAGATT | GCGGATTAGGGCTTCCTCTT |
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
Primer sequences should always be validated for specificity and efficiency before use.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Assays for Apoptosis and Cell Cycle Analysis with Kushenol L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of Kushenol L, a novel flavonoid compound, on apoptosis and cell cycle progression in cancer cell lines. The methodologies described herein are essential for researchers in oncology, pharmacology, and drug development seeking to elucidate the mechanisms of action of new therapeutic agents.
Introduction
This compound belongs to a class of prenylated flavonoids isolated from Sophora flavescens, which have demonstrated significant anti-tumor activities. Related compounds, such as Kushenol A and Z, have been shown to induce apoptosis and cause cell cycle arrest in various cancer models by modulating key signaling pathways, including the PI3K/AKT/mTOR pathway[1][2][3]. These protocols provide a framework for investigating whether this compound exhibits similar properties, using flow cytometry as a primary analytical tool.
Data Presentation: Expected Outcomes with this compound Treatment
The following tables summarize the anticipated quantitative data from flow cytometry analysis after treating cancer cells with this compound. Researchers should aim to generate similar data tables to facilitate clear comparison and interpretation of results.
Table 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.0 ± 2.5 | 2.0 ± 0.5 | 1.5 ± 0.3 | 1.5 ± 0.2 |
| This compound | 10 | 85.0 ± 3.0 | 8.0 ± 1.0 | 4.0 ± 0.8 | 3.0 ± 0.5 |
| This compound | 25 | 60.0 ± 4.5 | 25.0 ± 2.0 | 10.0 ± 1.5 | 5.0 ± 0.7 |
| This compound | 50 | 30.0 ± 5.0 | 45.0 ± 3.5 | 20.0 ± 2.5 | 5.0 ± 1.0 |
| Positive Control (e.g., Cisplatin) | 20 | 40.0 ± 4.0 | 35.0 ± 2.8 | 20.0 ± 2.0 | 5.0 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 60.0 ± 3.0 | 25.0 ± 2.0 | 15.0 ± 1.5 | 1.0 ± 0.2 |
| This compound | 10 | 65.0 ± 2.5 | 20.0 ± 1.8 | 14.0 ± 1.3 | 2.0 ± 0.4 |
| This compound | 25 | 75.0 ± 3.5 | 10.0 ± 1.5 | 10.0 ± 1.0 | 8.0 ± 1.1 |
| This compound | 50 | 50.0 ± 4.0 | 8.0 ± 1.2 | 8.0 ± 0.9 | 30.0 ± 3.5 |
| Positive Control (e.g., Nocodazole) | 0.1 | 10.0 ± 1.5 | 15.0 ± 2.0 | 70.0 ± 5.0 | 5.0 ± 0.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V-FITC and PI Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[4][5][6][7]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) and a positive control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment group.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[8][9][10]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a suitable culture flask or dish and allow them to attach. Treat the cells with different concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.[9]
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.
Experimental Workflow
Caption: Workflow for apoptosis and cell cycle analysis using flow cytometry.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis Protocols | USF Health [health.usf.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Enzyme inhibition assays for Kushenol L (e.g., tyrosinase, alpha-glucosidase)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of Kushenol L against two key enzymes: tyrosinase and alpha-glucosidase. The information is intended for researchers in fields such as pharmacology, biochemistry, and drug discovery.
Introduction to this compound
This compound is a flavonoid compound that has been isolated from the root of Sophora flavescens. It has garnered scientific interest for its potential therapeutic properties, including its role as an enzyme inhibitor. This document outlines the methodologies to quantify its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis, and alpha-glucosidase, an enzyme related to carbohydrate metabolism and blood glucose levels.
Section 1: Tyrosinase Inhibition Assay
Application Notes
Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments.[1][2][3][4][5] The inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[6][2][4][5][7] this compound has been identified as a potent, non-competitive inhibitor of tyrosinase, blocking the conversion of L-tyrosine to L-DOPA.[1][8]
Mechanism of Action: Tyrosinase catalyzes two main reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to 3,4-dihydroxy-L-phenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4][5][9] this compound acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1][10][8]
Quantitative Data for this compound against Tyrosinase
| Parameter | Value | Reference |
| IC50 | 1.1 ± 0.7 μM | |
| IC50 | 1.1 μM | [8] |
| Ki | 0.4 μM | [10][8] |
| Inhibition Type | Non-competitive | [1][10][8] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibition.[6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine (substrate)
-
This compound (test compound)
-
Kojic Acid (positive control)[6]
-
0.1 M Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-510 nm[4][11]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in 0.1 M phosphate buffer (pH 6.8). The final concentration in the well should be approximately 46 units/mL.[6]
-
Prepare a 2 mM solution of L-tyrosine in 0.1 M phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations for testing.
-
Prepare a stock solution of Kojic acid in DMSO to be used as a positive control.
-
-
Assay in 96-Well Plate:
-
In each well, add 130 µL of the tyrosinase solution.[6]
-
Add 20 µL of the various concentrations of this compound solution or Kojic acid solution. For the control well, add 20 µL of the buffer (with the same percentage of DMSO as the test wells).
-
Pre-incubate the plate at 25°C for 10 minutes.[12]
-
To initiate the reaction, add 50 µL of the 2 mM L-tyrosine solution to each well.[6]
-
-
Measurement and Calculation:
-
Immediately measure the absorbance at 475 nm (or a similar wavelength such as 510 nm) in kinetic mode for 30-60 minutes.[4][11]
-
The rate of dopachrome formation is determined by the change in absorbance over time.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Diagrams
Caption: Tyrosinase inhibition by this compound.
Caption: Tyrosinase assay experimental workflow.
Section 2: Alpha-Glucosidase Inhibition Assay
Application Notes
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[13][14] The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[13][14][15][16] This makes alpha-glucosidase inhibitors a therapeutic target for managing type 2 diabetes. This compound has demonstrated inhibitory effects on alpha-glucosidase.[10][8]
Mechanism of Action: Alpha-glucosidase inhibitors act by competitively and reversibly inhibiting the breakdown of complex carbohydrates in the small intestine.[15][17] By slowing down this process, the rise in blood glucose after a meal is blunted.
Quantitative Data for this compound against Alpha-Glucosidase
| Parameter | Value | Reference |
| IC50 | 45 μM | [10][8] |
| Ki | 6.8 μM | [10][8] |
Experimental Protocol: Alpha-Glucosidase Inhibition Assay
This protocol is based on standard methods for assessing alpha-glucosidase inhibition.[18][19][20]
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test compound)
-
Acarbose (positive control)[20]
-
0.1 M Phosphate Buffer (pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[18][20]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
1 M Sodium Carbonate (Na2CO3) to stop the reaction
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of alpha-glucosidase (e.g., 0.5 U/mL) in 0.1 M phosphate buffer (pH 7.0).[19]
-
Prepare a 2.5 mM solution of pNPG in 0.1 M phosphate buffer (pH 7.0).[19]
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
Prepare a stock solution of Acarbose in DMSO to be used as a positive control.
-
-
Assay in 96-Well Plate:
-
Add 115 µL of 0.1 M phosphate buffer to each well.[19]
-
Add 8 µL of the different concentrations of this compound or Acarbose solutions. For the control, add 8 µL of DMSO.[19]
-
Add 50 µL of the alpha-glucosidase solution to each well and mix.
-
Pre-incubate the plate at 37°C for 15 minutes.[19]
-
Initiate the reaction by adding 25 µL of the 2.5 mM pNPG solution to each well.[19]
-
Incubate the plate at 37°C for 20 minutes.[20]
-
-
Measurement and Calculation:
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate.[20]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[18][20]
-
Calculate the percentage of alpha-glucosidase inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Diagrams
Caption: Alpha-glucosidase inhibition by this compound.
Caption: Alpha-glucosidase assay workflow.
References
- 1. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - figshare - Figshare [figshare.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xcessbio.com [xcessbio.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. scielo.br [scielo.br]
- 14. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. m.youtube.com [m.youtube.com]
- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
Probing the Antioxidant Potential of Kushenol L: Application Notes and Standardized Protocols for DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant capacity of Kushenol L, a flavonoid of significant interest, utilizing two widely accepted spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. This document outlines the principles of each assay, offers detailed experimental protocols, and presents a framework for data analysis and visualization.
Introduction to Antioxidant Capacity Assays
Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The evaluation of the antioxidant potential of natural compounds like this compound is a critical step in drug discovery and development. The DPPH and ABTS assays are popular choices for this purpose due to their simplicity, reliability, and high throughput.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep purple-colored molecule. This donation neutralizes the radical, leading to a color change to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[1][2]
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[3] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and potency.[3] The absorbance is typically measured around 734 nm.[3]
Quantitative Antioxidant Activity of Flavonoids from Sophora flavescens
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Sophoraflavanone G | DPPH | 5.26 | [1][4] |
| Kurarinone | DPPH | 7.73 | [1][4] |
| Kurarinol A | ABTS | 1.21 | [3][5] |
| Kurarinol B | ABTS | 1.81 | [3][5] |
| Ethyl Acetate Extract | DPPH | 0.169 (mg/mL) | [6] |
| Ethyl Acetate Extract | ABTS | 0.213 (mg/mL) | [6] |
Note: The data presented is for flavonoids structurally related to this compound and isolated from the same plant source. These values serve as an estimation of potential activity and should be confirmed by direct testing of this compound.
Experimental Protocols
The following are detailed protocols for conducting the DPPH and ABTS assays, which can be adapted for the analysis of this compound.
DPPH Radical Scavenging Assay Protocol
1. Principle: The antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]
2. Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
This compound sample
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Preparation of Solutions:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, refrigerated container.
-
DPPH Working Solution: Dilute the stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh daily.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Sample Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control Dilutions: Prepare a similar dilution series for the positive control.
4. Assay Procedure (Microplate Method):
-
Add 100 µL of the various concentrations of this compound and the positive control to the wells of a 96-well plate.
-
Add 100 µL of the solvent as a blank.
-
Add 100 µL of the DPPH working solution to all wells containing samples and the positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
5. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
ABTS Radical Cation Scavenging Assay Protocol
1. Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant leads to a decrease in absorbance.[3]
2. Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound sample
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
3. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the dark-colored ABTS•+ radical cation. Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution and Dilutions: Prepare as described in the DPPH assay protocol.
-
Positive Control Dilutions: Prepare as described in the DPPH assay protocol.
4. Assay Procedure (Microplate Method):
-
Add 10 µL of the various concentrations of this compound and the positive control to the wells of a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm using a microplate reader.[7]
5. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the ABTS•+ solution without the sample.
-
Abs_sample is the absorbance of the ABTS•+ solution with the sample.
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
To aid in the understanding of the experimental processes and underlying mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Caption: General Mechanism of Radical Scavenging by an Antioxidant.
References
- 1. Identification and characterization of antioxidants from Sophora flavescens. | Semantic Scholar [semanticscholar.org]
- 2. This compound | CAS:101236-50-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Two New Isoprenoid Flavonoids from <i>Sophora flavescens</i> with Antioxidant and Cytotoxic Activities - ProQuest [proquest.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Potential and Nanoantioxidant Activity of Flavonoids and Phenolic Acids in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study of Kushenol L in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kushenol L, a flavonoid isolated from the roots of Sophora flavescens, has demonstrated potential anti-diabetic properties.[1] Understanding its pharmacokinetic (PK) profile is crucial for the preclinical development of this compound. These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of this compound in rodents, including detailed experimental protocols, recommendations for data presentation, and insights into its potential mechanism of action. A study in Sprague-Dawley rats has reported a half-life (T1/2) of 2.26 hours, a maximum concentration (Cmax) of 24.17 µg/L, and an area under the curve (AUC) of 54035 µg/h•L following a 1 mg/kg oral dose, serving as a valuable reference for dose selection and study design.[1]
Data Presentation
Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-inf) (ng·h/mL) | T1/2 (h) | CL (L/h/kg) | Vd (L/kg) |
| Group 1 | Intravenous | ||||||||
| Group 2 | Oral | ||||||||
| ... | ... |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; T1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Tissue Distribution of this compound in Rodents (at Tmax and 24h post-dose)
| Tissue | Concentration at Tmax (ng/g) | Concentration at 24h (ng/g) | Tissue-to-Plasma Ratio at Tmax |
| Brain | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| ... |
Experimental Protocols
Animal Models
-
Species: Sprague-Dawley rats and CD-1 mice are recommended as they are commonly used rodent models in pharmacokinetic studies.[2]
-
Sex: Studies should be conducted in both male and female animals to assess for any sex-related differences in pharmacokinetics.
-
Age and Weight: Use healthy, young adult animals (e.g., rats: 200-250g; mice: 20-25g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be acclimated for at least one week before the experiment.
Formulation and Dosing
-
Vehicle Selection: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a vehicle like a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline should be prepared. The final concentration of organic solvents should be minimized.
-
Dose Selection: Based on the existing data, an oral dose of 1-10 mg/kg can be a starting point. For intravenous administration, a lower dose (e.g., 0.5-2 mg/kg) should be used. Dose-linearity studies with multiple dose levels are also recommended.
-
Administration:
-
Oral (PO): Administer the formulation via oral gavage using a suitable gavage needle.[3][4][5] The volume should not exceed 10 mL/kg for rats and mice.[5]
-
Intravenous (IV): Administer the formulation as a bolus injection into the lateral tail vein.[6][7][8] The injection volume should be around 5 mL/kg.[6]
-
Sample Collection
-
Blood Sampling:
-
Serial Sampling: Collect blood samples (approximately 100-200 µL) from the saphenous vein or tail vein at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[2][9][10][11][12]
-
Terminal Bleeding: For tissue distribution studies, a larger volume of blood can be collected via cardiac puncture under anesthesia at the time of sacrifice.[2][9]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Tissue Sampling (for Distribution Studies):
-
Euthanize animals at selected time points (e.g., at Tmax and a late time point like 24 hours).
-
Perfuse the animals with cold saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen).[13][14][15][16]
-
Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Bioanalytical Method: UHPLC-MS/MS
A sensitive and specific UHPLC-MS/MS method should be developed and validated for the quantification of this compound in plasma and tissue homogenates.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile or methanol is a common and effective method.
-
Tissue: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.
-
-
Chromatographic Conditions (Proposed):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
-
Method Validation: The method must be validated according to regulatory guidelines, assessing for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery and Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
-
Mandatory Visualization
Signaling Pathway Diagrams
Given the anti-diabetic effects of this compound and the known mechanisms of related flavonoids, it is hypothesized that this compound may exert its effects through the modulation of the PI3K/AKT/mTOR signaling pathway, which is a key downstream effector of the insulin signaling pathway.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rodents.
Caption: Hypothesized modulation of the Insulin/PI3K/AKT signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of two UHPLC-MS/MS methods for fast and reliable determination of quinolone residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. youtube.com [youtube.com]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Preparing Kushenol L Stock Solutions with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kushenol L is a flavonoid compound isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Flavonoids from this plant have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities. Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent with a remarkable ability to dissolve a wide range of organic compounds, making it an ideal choice for preparing high-concentration stock solutions of this compound for experimental use.
This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in DMSO. It also includes an example of an experimental protocol for evaluating the anti-inflammatory effects of this compound and a diagram of a key signaling pathway potentially modulated by this compound.
Data Presentation
This compound Properties and Stock Solution Parameters
| Property | Value | Source |
| CAS Number | 101236-50-4 | [1] |
| Molecular Formula | C₂₅H₂₈O₇ | [1] |
| Molecular Weight | 440.5 g/mol | [1] |
| Solubility in DMSO | Soluble | [1] |
| Recommended Stock Concentration | 10-50 mM | General Practice |
| Storage Temperature of Stock Solution | -20°C or -80°C | [2][3] |
| Short-term Stability (at -20°C) | Up to 1 month | [2] |
| Long-term Stability (at -80°C) | Up to 6 months | [2] |
Note: While the exact solubility of this compound in DMSO is not publicly available, related compounds like Kushenol I and Kushenol C are soluble at high concentrations (100 mg/mL and 75 mg/mL respectively), suggesting good solubility for this compound.[2][4] Researchers should perform their own solubility tests for precise measurements.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 440.5 g/mol = 4.405 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.405 mg of this compound powder directly into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[2]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: In Vitro Anti-Inflammatory Assay using this compound
This protocol is adapted from a study on the anti-inflammatory effects of Kushenol C in RAW264.7 macrophage cells.[5]
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound DMSO stock solution (e.g., 10 mM)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Prostaglandin E2 (PGE₂), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)
-
96-well and 24-well cell culture plates
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well for the cell viability assay and in a 24-well plate at a density of 2 x 10⁵ cells/well for the measurement of inflammatory mediators.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Viability Assay (MTT/WST-1):
-
Prepare serial dilutions of this compound from the DMSO stock solution in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is the same and non-toxic (typically ≤ 0.5%).
-
Treat the cells in the 96-well plate with various concentrations of this compound for 24 hours.
-
Perform the cell viability assay according to the manufacturer's instructions to determine the non-toxic concentration range of this compound.
-
-
Treatment and LPS Stimulation:
-
Based on the viability results, select non-toxic concentrations of this compound for the main experiment.
-
In the 24-well plate, pre-treat the cells with the selected concentrations of this compound for 1 hour. Include a vehicle control (medium with the same final concentration of DMSO).
-
After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (cells with no this compound and no LPS) and a positive control group (cells with vehicle and LPS).
-
-
Measurement of Inflammatory Mediators:
-
After 24 hours of stimulation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
Cytokine Measurement (PGE₂, IL-6, TNF-α): Measure the levels of PGE₂, IL-6, and TNF-α in the supernatant using their respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the cell viability results if necessary.
-
Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for preparing and using this compound stock solution.
References
- 1. This compound | CAS:101236-50-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Kushenol L Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kushenol L in cell culture experiments. The information aims to address common challenges in optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A: There is limited specific data for this compound. However, based on studies with structurally similar prenylated flavonoids like Kushenol A and C, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve this compound for cell culture use?
A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of this compound in cell culture medium?
A: The stability of flavonoids in cell culture media can be influenced by factors such as pH and the presence of serum.[3] It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution.[3] To minimize degradation, add this compound to the medium immediately before treating the cells.
Q4: Is this compound cytotoxic?
A: Many flavonoids, including related Kushenols, can exhibit cytotoxicity at higher concentrations.[4][5] For example, Kushenol A has shown cytotoxic effects against non-small-cell lung cancer cells (A549 and NCI-H226) with IC50 values of 5.3 µg/ml and 20.5 µg/ml, respectively.[5] It is essential to perform a cytotoxicity assay (e.g., MTT, XTT, or CCK-8) on your specific cell line to determine the non-toxic concentration range before proceeding with functional assays.
Q5: Which signaling pathways are known to be affected by Kushenols?
A: Studies on various Kushenols have indicated their involvement in modulating several key signaling pathways. For instance, Kushenol A has been shown to suppress the PI3K/AKT/mTOR pathway in breast cancer cells.[2] Kushenol C has demonstrated anti-inflammatory effects by inhibiting STAT1, STAT6, and NF-κB activation, while upregulating the Nrf2 and Akt signaling pathways.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Concentration is too low.2. Insufficient incubation time.3. Degradation of this compound in the culture medium.4. The chosen cell line is not sensitive to this compound. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).2. Conduct a time-course experiment (e.g., 12, 24, 48 hours).3. Prepare fresh dilutions from a stock solution for each experiment and minimize the time the compound is in the medium before application.4. Test the effect on a different, potentially more sensitive, cell line. |
| High levels of cell death or unexpected cytotoxicity. | 1. Concentration is too high.2. The solvent (e.g., DMSO) concentration is toxic to the cells.3. The compound has precipitated out of solution. | 1. Perform a cytotoxicity assay to determine the IC50 and select a non-toxic concentration for your experiments.2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%).3. Visually inspect the culture medium for any precipitates. If precipitation occurs, consider preparing a lower concentration stock solution or using a different solvent. Warming the tube at 37°C and using an ultrasonic bath may help with solubility.[3] |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of this compound stock or working solutions.2. Variation in cell passage number or confluency.3. Degradation of the stock solution. | 1. Standardize the protocol for preparing and diluting this compound. Aliquot the stock solution to avoid repeated freeze-thaw cycles.2. Use cells within a consistent passage number range and seed them to achieve a similar confluency at the time of treatment.3. Store the stock solution at -20°C or -80°C and protect it from light. Prepare fresh stock solutions periodically. |
Quantitative Data Summary
The following tables summarize the reported cytotoxic and effective concentrations for various Kushenol compounds in different cell lines. This data can serve as a reference for designing initial experiments with this compound.
Table 1: Cytotoxicity of Kushenol Compounds in Various Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 Value |
| Kushenol A | A549 (NSCLC) | CCK-8 | 24 | 5.3 µg/ml |
| Kushenol A | NCI-H226 (NSCLC) | CCK-8 | 24 | 20.5 µg/ml |
| Kushenol A | BEAS-2B (Normal Lung) | CCK-8 | 24 | 57.2 µg/ml |
| Kushenol Z | A549 (NSCLC) | CCK-8 | 24 | ~5 µg/mL |
| Kushenol Z | NCI-H226 (NSCLC) | CCK-8 | 24 | ~6 µg/mL |
| Kushenol C | RAW264.7 (Macrophage) | Not specified | 24 | >100 µM (non-toxic) |
| Kushenol C | HaCaT (Keratinocyte) | Not specified | 24 | >50 µM (non-toxic) |
Table 2: Effective Concentrations of Kushenol Compounds in Functional Assays
| Compound | Cell Line | Effect | Concentration |
| Kushenol A | MDA-MB-231, MCF-7, BT474 (Breast Cancer) | Suppression of proliferation | 4-32 µM |
| Kushenol C | RAW264.7 (Macrophage) | Inhibition of NO, PGE2, IL-6, IL-1β, MCP-1, IFN-β | 50-100 µM |
| Kushenol C | HaCaT (Keratinocyte) | Protection against oxidative stress | 10-50 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C or sonication may aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Optimal Concentration using a Cytotoxicity Assay (CCK-8)
-
Materials: Your cell line of interest, complete culture medium, 96-well plates, this compound stock solution, Cell Counting Kit-8 (CCK-8) or similar viability reagent, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC50 value and the non-toxic concentration range.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro total phenolics, total flavonoids, antioxidant and antibacterial activities of selected medicinal plants using different solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Fate of the flavonoid quercetin in human cell lines: chemical instability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing degradation of Kushenol L in experimental setups
Welcome to the technical support center for Kushenol L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1] Like many flavonoids, it is susceptible to degradation under common experimental conditions, which can lead to a loss of its biological activity and affect the reproducibility of results.[2][3] Factors such as light, temperature, pH, and oxidative stress can contribute to its degradation.[4]
Q2: How should I store this compound powder and stock solutions to ensure stability?
To maintain the integrity of this compound, proper storage is crucial. For long-term stability, it is recommended to store both the solid compound and dissolved stock solutions at -80°C. For short-term storage, -20°C is acceptable for up to one month.[2][5][6][7] It is imperative to protect this compound from light by using amber vials or by wrapping containers in foil.[2][5][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[2][6]
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other related flavonoids for in vitro studies.[5][7][8] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2][5][7] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1-0.2% v/v) to avoid cellular toxicity.[8]
Q4: Can this compound degrade in my cell culture medium?
Yes, components in cell culture media can potentially affect the stability of flavonoids like this compound. Some flavonoids are known to interact with serum proteins or may be less stable at the physiological pH of most culture media (around 7.4). It is advisable to prepare fresh working solutions of this compound in your culture medium immediately before each experiment.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in Cell-Based Assays
Symptoms:
-
Inconsistent or weaker than expected biological effects in cell culture experiments (e.g., anti-inflammatory or anti-proliferative activity).[7][8][9][10]
-
High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound in stock solution | 1. Prepare a fresh stock solution of this compound from powder. 2. Aliquot the new stock solution into single-use vials and store at -80°C.[2][5][6][7] 3. Use a fresh aliquot for each experiment. | Flavonoids can degrade over time, even when frozen, especially if subjected to multiple freeze-thaw cycles.[2][6] |
| Degradation in working solution/cell culture medium | 1. Prepare the final working dilution of this compound in the cell culture medium immediately before adding it to the cells. 2. Minimize the exposure of the working solution to light and ambient temperature. | The aqueous environment and physiological pH of cell culture medium can promote flavonoid degradation.[11][12] |
| Interaction with media components | 1. Perform a pilot experiment to assess the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Consider reducing the serum concentration if feasible for your cell line and experiment, as some polyphenols can bind to serum proteins. | Components of the media, such as serum proteins, can interact with and reduce the effective concentration of the compound.[13] |
| Incorrect initial concentration | 1. Verify the calculations for the stock and working solution concentrations. 2. Ensure the this compound powder was completely dissolved in the stock solution. If necessary, use gentle warming or sonication.[2] | An inaccurate starting concentration will lead to unexpected results. |
Issue 2: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness in the stock solution or after dilution in aqueous buffers or cell culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Ensure the primary stock solution is fully dissolved in an appropriate organic solvent like DMSO before further dilution.[2][5][7] 2. When diluting into an aqueous medium, add the stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation. | Flavonoids often have limited solubility in water. |
| Solvent concentration in final solution is too low | For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1-0.2%).[8] | A sufficient amount of the organic solvent is needed to keep the compound in solution. |
| pH of the aqueous solution | Check the pH of your buffer or medium. Extreme pH values can affect the solubility and stability of flavonoids.[4][11][12][14] | The ionization state of phenolic hydroxyl groups is pH-dependent, which can influence solubility. |
Data on Flavonoid Stability
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes general stability information for flavonoids under various conditions, which can serve as a guideline.
| Condition | Effect on Flavonoid Stability | Recommendation for this compound | References |
| Temperature | Higher temperatures generally accelerate degradation. | Store stock solutions at -80°C for long-term and -20°C for short-term. Avoid repeated temperature shifts. | [2][3][5][6][7][15] |
| Light | Exposure to UV and visible light can cause photo-oxidation. | Store in amber vials or foil-wrapped containers. Minimize light exposure during experiments. | [2][4][5][7] |
| pH | Stability is often pH-dependent. Some flavonoids are unstable at neutral to alkaline pH. | Prepare fresh solutions in buffers or media just before use. Be aware that physiological pH (~7.4) may not be optimal for long-term stability. | [4][11][12][14] |
| Oxidation | Flavonoids are antioxidants and can be degraded by oxidation. | Minimize exposure to air. For long-term storage of powder, consider storing under an inert gas like nitrogen or argon. | |
| Solvent | The choice of solvent can impact stability. | Use high-purity, anhydrous solvents like DMSO for stock solutions. Prepare aqueous working solutions fresh. | [2][5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials.
-
Procedure: a. Under low light conditions, weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). c. Vortex thoroughly to ensure the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2] d. Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) sterile tubes. e. Store the aliquots at -80°C for long-term storage.[2][5][6][7]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials: this compound stock solution (from Protocol 1), pre-warmed sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Immediately before treating the cells, perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired concentration. c. Ensure that the final concentration of DMSO in the medium is below the toxic level for your specific cell line (generally ≤ 0.1-0.2%). d. Gently mix the working solution by inverting the tube or pipetting up and down. e. Add the working solution to your cell cultures immediately.
Protocol 3: Method for Assessing this compound Stability (General Approach)
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
-
Procedure: a. Prepare a solution of this compound at the desired concentration in the test buffer or medium. b. Divide the solution into multiple aliquots. c. Store the aliquots under the conditions you wish to test (e.g., 37°C in a cell culture incubator, room temperature on the benchtop). d. At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it for the concentration of intact this compound. e. Analysis: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the amount of remaining this compound and detecting the appearance of degradation products.[3][16][17] UV-Visible spectroscopy can also be used to monitor changes in the absorption spectrum over time, which may indicate degradation.[11][12][16] f. Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate under the tested conditions.
Signaling Pathways and Workflows
This compound is a flavonoid, and related compounds like Kushenol A and C have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The impact of cell culture media on the interaction of biopolymer-functionalized gold nanoparticles with cells: mechanical and toxicological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijmr.net.in [ijmr.net.in]
- 17. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Kushenol L in imaging studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when using Kushenol L in imaging studies.
Troubleshooting Guide: Addressing Autofluorescence of this compound
High background fluorescence can obscure the specific signal in your imaging experiment, leading to challenges in data interpretation. This guide provides a step-by-step approach to diagnose and resolve potential autofluorescence issues related to this compound.
Issue 1: High background signal observed in unstained, this compound-treated samples.
-
Potential Cause: Intrinsic fluorescence (autofluorescence) of this compound. Flavonoids, the class of compounds to which this compound belongs, can exhibit fluorescence depending on their chemical structure.
-
Solution Workflow:
Caption: Workflow for diagnosing and addressing high autofluorescence.
Issue 2: Signal from the fluorescent probe is weak and obscured by background.
-
Potential Cause: The emission spectrum of this compound's autofluorescence may be overlapping with that of your fluorescent probe.
-
Solutions:
-
Select a Brighter Fluorophore: Choose a fluorescent probe with a higher quantum yield and extinction coefficient to increase the signal-to-noise ratio.
-
Shift to Far-Red Spectrum: Autofluorescence is often more prominent in the blue and green spectra. Using fluorophores that excite and emit in the far-red or near-infrared range can help avoid this interference.[1]
-
Spectral Unmixing: If your imaging system has a spectral detector, you can use spectral unmixing algorithms to separate the autofluorescence signal from your specific probe's signal.[2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit autofluorescence?
While there is limited direct data on the fluorescent properties of this compound, as a flavonoid, it has the potential to be autofluorescent. The fluorescence of flavonoids is dependent on their specific chemical structure. Analysis of this compound's structure suggests it contains key moieties that can contribute to fluorescence. It is crucial to run an unstained, this compound-treated control to determine its autofluorescence profile in your experimental system.
Q2: What are the primary causes of autofluorescence in imaging experiments?
Autofluorescence can originate from several sources:
-
Endogenous Molecules: Biological structures such as collagen, elastin, NADH, and lipofuscin can fluoresce naturally.[5][6]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[1][7]
-
Experimental Reagents: Some components of cell culture media, like phenol red and riboflavin, can also contribute to background fluorescence.[5]
Q3: How can I reduce autofluorescence caused by fixation?
To minimize fixation-induced autofluorescence, consider the following:
-
Use Non-Aldehyde Fixatives: Chilled methanol or ethanol can be alternatives to aldehyde-based fixatives for certain applications.[5][7]
-
Optimize Fixation Time: Use the shortest possible fixation time that still preserves tissue morphology.[1]
-
Chemical Quenching: Treat samples with quenching agents after fixation.
Q4: What is spectral unmixing and how can it help with this compound autofluorescence?
Spectral unmixing is a computational technique that separates the emission spectra of different fluorophores in an image.[2][3][8] If this compound is autofluorescent, you can treat its signal as a separate "fluorophore." By acquiring a reference spectrum of this compound's autofluorescence, the unmixing algorithm can computationally remove its contribution from the final image, isolating the signal from your specific fluorescent probes.[4][9]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[10]
-
Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform antigen retrieval if required for your antibody staining protocol.
-
Sodium Borohydride Treatment:
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold PBS.
-
Immerse the slides in the NaBH₄ solution for 30 minutes at room temperature.
-
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Photobleaching to Reduce Autofluorescence
This method uses intense light to destroy fluorescent molecules before staining.[11][12][13]
-
Prepare Sample: Deparaffinize and rehydrate tissue sections as needed.
-
Photobleaching:
-
Place the slides on the microscope stage or in a light box.
-
Expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury arc lamp or LED) for an extended period (30 minutes to 2 hours). The optimal duration should be determined empirically.
-
For chemical-assisted photobleaching, slides can be immersed in a solution like 3% hydrogen peroxide during light exposure.[12][14]
-
-
Washing: Wash the slides in PBS.
-
Staining: Proceed with your fluorescent staining protocol.
Protocol 3: Sudan Black B Staining for Lipofuscin Autofluorescence
This protocol is particularly useful for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.[1]
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including secondary antibodies.
-
Prepare Sudan Black B Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Let the solution stand for 10-15 minutes and filter it through a 0.2 µm filter.
-
-
Quenching:
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly in PBS three times for 5 minutes each.
-
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Note: Incubation times for these protocols may need to be optimized for your specific tissue type and experimental conditions.
Quantitative Data Summary
The following table summarizes common autofluorescence quenching agents and their typical applications.
| Quenching Agent | Target Autofluorescence Source | Typical Concentration | Incubation Time | Reference |
| Sodium Borohydride | Aldehyde Fixation | 0.1% in PBS | 30 minutes | [5][10] |
| Sudan Black B | Lipofuscin | 0.1% in 70% Ethanol | 10-20 minutes | [1] |
| Trypan Blue | General | 0.05% in PBS | 10 minutes | [5] |
| Copper Sulfate | Heme Groups (Red Blood Cells) | 10 mM in Ammonium Acetate Buffer | 60 minutes | [5] |
Signaling Pathways Relevant to this compound Studies
Research on related Kushenol compounds suggests they modulate key cellular signaling pathways. Visualizing these pathways can provide context for experimental design and data interpretation.
PI3K/AKT/mTOR Signaling Pathway
Kushenol A and Z have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by this compound.
Nrf2 Signaling Pathway
Kushenol compounds have also been implicated in modulating the Nrf2 pathway, a key regulator of the cellular antioxidant response.
Caption: The Nrf2 antioxidant response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:101236-50-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Kushenol L Studies: Technical Support Center
Welcome to the technical support center for researchers working with Kushenol L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound solution is precipitating in the cell culture media. How can I improve its solubility?
Answer: This is a common issue with hydrophobic compounds like flavonoids. Precipitation in aqueous media can lead to inconsistent and unreliable results. The key is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your culture medium.
-
Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Final Dilution: When preparing your experiment, dilute the stock solution directly into your pre-warmed cell culture medium. Ensure the final concentration of the organic solvent (vehicle) is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[1]
Control Experiment Protocol: Vehicle Control
Purpose: To ensure that the solvent used to dissolve this compound (the vehicle) does not cause any observable effects on its own.
Methodology:
-
Prepare a series of dilutions of your vehicle (e.g., DMSO) in cell culture medium that match the final concentrations used in your this compound experimental groups. For example, if your highest this compound concentration requires a 0.1% DMSO final concentration, you must have a "0.1% DMSO only" control group.
-
Treat a set of cells with only the vehicle-containing medium.
-
Treat your positive and negative control groups and your this compound experimental groups in parallel.
-
Incubate for the same duration as your experimental groups.
-
Perform your assay (e.g., cell viability, gene expression). The results from the vehicle control group should be comparable to your untreated negative control group.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High purity, sterile-filtered. |
| Stock Concentration | 10 mM - 50 mM | Prepare in 100% DMSO. |
| Storage | -20°C or -80°C | Aliquot to prevent freeze-thaw cycles. |
| Max. Final Vehicle Conc. | ≤ 0.1% v/v | Higher concentrations can induce toxicity or off-target effects.[1] |
FAQ 2: I am seeing inconsistent results in my cell viability/proliferation assays. How do I select the right concentration range and what controls are necessary?
Answer: Inconsistent results often stem from using a concentration that is either too high (causing non-specific toxicity) or too low (producing no effect). It is crucial to perform a dose-response curve to identify the optimal concentration range for your specific cell type and assay. Flavonoids can exhibit non-linear or biphasic dose-responses.[2]
Control Experiment Protocol: Dose-Response Curve using CCK-8/MTT Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) or the effective concentration range of this compound for your chosen cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a very low concentration (e.g., < 1 µM).
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.[1]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.
-
-
Treatment: Remove the old medium and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).[3]
-
Assay: Add the viability reagent (e.g., CCK-8 or MTT) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance using a microplate reader.
-
Analysis: Plot the cell viability (%) against the log of this compound concentration to determine the IC50 value.
| Concentration Range (Kushenol A example)[1] | Cell Line | Assay Duration | Expected Outcome |
| 0.5 - 2 µM | Breast Cancer Cells | 48h | No significant effect on proliferation. |
| 4 - 32 µM | Breast Cancer Cells | 48h | Dose-dependent inhibition of proliferation. |
| 16.7 µM (Kojic Acid - Positive Control)[4] | Tyrosinase Assay | N/A | Known IC50 for comparison. |
FAQ 3: this compound is reported to inhibit the PI3K/Akt/mTOR pathway. How can I design an experiment to validate this mechanism?
Answer: To confirm that this compound acts on a specific signaling pathway, you need a combination of positive and negative controls, including known inhibitors and activators of that pathway. This allows you to benchmark the effect of this compound and rule out other possibilities. Studies on related compounds like Kushenol A and Z strongly suggest the involvement of the PI3K/Akt/mTOR pathway.[1][3]
Control Experiment Protocol: Western Blotting with Pathway Modulators
Purpose: To determine if this compound's effect on cell proliferation or apoptosis is mediated by the inhibition of PI3K/Akt/mTOR signaling.
Methodology:
-
Experimental Groups: Prepare the following treatment groups for your cells:
-
Untreated Control: Baseline protein expression.
-
Vehicle Control: (e.g., 0.1% DMSO).
-
This compound: Your determined optimal concentration (from the dose-response curve).
-
Positive Control Inhibitor: A known PI3K inhibitor (e.g., LY294002) or mTOR inhibitor (e.g., Rapamycin).
-
Pathway Activator: A known PI3K/Akt activator (e.g., IGF-1).
-
Combination Group: Pre-treat cells with the activator (IGF-1) for a short period (e.g., 1 hour) and then add this compound. This helps determine if this compound can block the activated pathway.
-
-
Treatment and Lysis: Treat cells for the desired time, then wash with cold PBS and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins: p-Akt (phosphorylated), total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Interpretation: If this compound inhibits this pathway, you should observe a decrease in the levels of p-Akt and p-mTOR, similar to the positive control inhibitor.[1] The activator should increase phosphorylation, and this effect should be blunted in the combination group.
| Treatment Group | Expected p-Akt/p-mTOR Level | Purpose |
| Untreated | Baseline | Establishes normal pathway activity. |
| Vehicle Control | Baseline | Rules out solvent effects. |
| This compound | Decreased | Tests the hypothesis. |
| PI3K/mTOR Inhibitor | Decreased | Positive control for pathway inhibition. |
| IGF-1 (Activator) | Increased | Positive control for pathway activation. |
| IGF-1 + this compound | Reduced vs. IGF-1 alone | Confirms this compound can block an active pathway. |
// Nodes IGF1 [label="IGF-1\n(Activator)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
KushenolL [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="LY294002\n(Positive Control)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges IGF1 -> PI3K [color="#34A853"]; PI3K -> Akt [color="#34A853"]; Akt -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"];
KushenolL -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Hypothesized\n Inhibition"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335"]; mTOR -> Apoptosis [arrowhead=tee, color="#EA4335"];
// Invisible nodes for layout {rank=same; KushenolL; Inhibitor;} } .dot Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative impact of flavonoid composition, dose and structure on vascular function: a systematic review of randomised controlled trials of flavonoid-rich food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Identifying and mitigating artifacts in Kushenol L bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Kushenol L bioassays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to have low solubility or precipitates upon dilution in aqueous buffer. What should I do?
A1: this compound, as a flavonoid, can have limited aqueous solubility. Here are some steps to address this:
-
Solvent Selection: Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) is commonly used for flavonoids. For instance, Kushenol I, a related compound, is soluble in DMSO at 100 mg/mL, and Kushenol C at 75 mg/mL.[1][2] For in vivo studies or cell-based assays sensitive to DMSO, consider co-solvents like PEG300, Tween-80, or corn oil.[1]
-
Fresh Preparation: Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. Flavonoids can be unstable in solution over time.
-
Sonication/Heating: Gentle warming or sonication can help dissolve the compound.[1] However, be cautious with heat as it may degrade the compound.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q2: I am observing high background fluorescence/absorbance in my assay when I add this compound. What could be the cause?
A2: This is a common artifact associated with flavonoids like this compound, which can possess intrinsic fluorescent or colorimetric properties.
-
Control Wells: Always include control wells containing only this compound and the assay buffer (without cells or the target enzyme) to measure its intrinsic signal. Subtract this background reading from your experimental wells.
-
Wavelength Selection: If possible, use fluorescent dyes with excitation and emission wavelengths that are red-shifted.[3] Many natural products interfere with blue-shifted or UV-range fluorescence.
-
Alternative Assays: Consider using a different assay format with an alternative readout, such as a luminescence-based assay, which is generally less prone to this type of interference.
Q3: My results suggest this compound is a promiscuous inhibitor, showing activity in multiple unrelated assays. How can I validate if the activity is specific?
A3: Promiscuous inhibition can be a concern with natural products. Here are some strategies to confirm specificity:
-
Orthogonal Assays: Use a follow-up assay that measures the same biological endpoint but is based on a different technology or principle.[4][5] For example, if you see inhibition in a fluorescence-based enzyme assay, try to confirm it with a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.
-
Counter-screens: Test this compound in assays for known Pan-Assay Interference Compounds (PAINS) to see if it belongs to a class of compounds known to cause interference.[4][6]
-
Dose-Response Relationship: A specific inhibitor should exhibit a clear dose-dependent effect. If the inhibition curve is very steep or biphasic, it might indicate non-specific activity.
-
Structure-Activity Relationship (SAR): Test structurally related but inactive analogs of this compound. If these analogs do not show activity, it supports the specificity of this compound.
Q4: In my cell-based assay, I see a decrease in cell viability at high concentrations of this compound. Is this due to specific cytotoxicity or a non-specific effect?
A4: Distinguishing specific from non-specific cytotoxicity is crucial.
-
Therapeutic Window: Determine the concentration range where this compound shows the desired biological effect without causing significant cell death. For example, Kushenol A showed cytotoxic effects against NSCLC cells at IC50 values of 5.3 µg/ml and 20.5 µg/ml for A549 and NCI‐H226 cells, respectively, but a much higher IC50 of 57.2 µg/ml for normal BEAS-2B cells, indicating some level of selectivity.[7]
-
Mechanism of Cell Death: Investigate the mode of cell death (e.g., apoptosis vs. necrosis).[8] Specific mechanisms, like the induction of apoptosis-related markers (e.g., Bax, Bad) by Kushenol A in breast cancer cells, suggest a targeted effect.[9]
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of the cytotoxic effect.[8][10] Rapid cell death is more likely to be a non-specific effect.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution in the microplate. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique. |
| Edge effects: Evaporation from wells on the plate's perimeter. | Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| This compound precipitation: Compound coming out of solution upon dilution. | Visually inspect wells under a microscope for precipitates. Refer to FAQ 1 for solubility issues. | |
| Cell passage number: High passage number can alter cell phenotype and response.[11] | Use cells within a consistent and low passage number range for all experiments. | |
| Results not reproducible between experiments. | Reagent variability: Differences in media, serum, or this compound batches. | Use the same batch of reagents for a set of related experiments. Qualify new batches of reagents before use. |
| Cell health: Mycoplasma contamination or general poor cell health.[11] | Regularly test for mycoplasma contamination. Monitor cell morphology and growth rates. | |
| Incubation time: The timing of treatment and assay readout can be critical.[8] | Optimize incubation times for both this compound treatment and the assay itself. |
Guide 2: Suspected Assay Interference in Biochemical Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Apparent inhibition that is not dose-dependent or has a very steep curve. | Compound aggregation: At higher concentrations, this compound may form aggregates that sequester the enzyme or substrate. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. Test for aggregation directly using techniques like dynamic light scattering. |
| Inhibition is reduced in the presence of a reducing agent. | Redox activity: Flavonoids can be redox-active, generating reactive oxygen species (ROS) that can interfere with the assay. | Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT).[12] A significant shift in IC50 suggests redox interference. |
| Inhibition is time-dependent and irreversible. | Reactive compound: The compound may be covalently modifying the target protein. | Perform a "jump-dilution" experiment: pre-incubate the enzyme with a high concentration of this compound, then dilute the mixture to a concentration below the IC50 and measure activity. If inhibition persists, it may be irreversible. |
| Signal quenching or enhancement in a fluorescence-based assay. | Fluorescence interference: this compound may absorb light at the excitation or emission wavelength of the fluorophore. | Measure the fluorescence spectrum of this compound to identify potential overlap. Use a different fluorophore with a shifted spectrum.[3] |
Quantitative Data Summary
Table 1: Reported IC50 Values for Kushenol Compounds in Various Assays
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Kushenol A | Tyrosinase Inhibition | Mushroom Tyrosinase | 1.1 µM | [7][13] |
| Kushenol A | α-glucosidase Inhibition | 45 µM | [7] | |
| Kushenol A | Cytotoxicity | A549 (NSCLC) | 5.3 µg/ml | [7] |
| Kushenol A | Cytotoxicity | NCI-H226 (NSCLC) | 20.5 µg/ml | [7] |
| 8-prenylkaempferol | Tyrosinase Inhibition | Mushroom Tyrosinase | 2.4 µM | [13] |
| Kushenol C | BACE1 Inhibition | 5.45 µM | [2] | |
| Kushenol C | BChE Inhibition | 54.86 µM | [2] | |
| Kushenol C | AChE Inhibition | 33.13 µM | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/WST-1)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Readout: Incubate for the recommended time, then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Visualizations
Caption: Workflow for identifying and mitigating artifacts in bioassays.
Caption: PI3K/AKT/mTOR pathway and points of inhibition by Kushenol A.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. news-medical.net [news-medical.net]
- 9. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Kushenol L Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation times for Kushenol L treatment in experimental settings. Given that specific data for this compound is limited, this guide offers robust protocols and troubleshooting advice based on general principles for flavonoid compounds and related Kushenol variants.
Frequently Asked questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell-based assays?
A1: As a starting point for a novel compound like this compound, it is advisable to test a broad concentration range. Based on studies with structurally similar flavonoids isolated from Sophora flavescens, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments.[1][2]
Q2: What are typical initial incubation times to test for this compound treatment?
A2: For preliminary experiments, it is common to assess both short-term and long-term effects. Therefore, testing incubation times of 24, 48, and 72 hours is a standard approach for natural product compounds.[1][3] This range allows for the observation of effects on cell viability and other cellular processes.
Q3: How can I determine the optimal incubation time for my specific cell line and assay?
A3: The optimal incubation time is highly dependent on the specific cell line (e.g., its doubling time) and the mechanism of action of this compound. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired endpoint (e.g., cell viability, protein expression) at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[1][4]
Q4: Is it necessary to change the cell culture medium during long incubation periods with this compound?
A4: For incubation times exceeding 48 hours, it is good practice to perform a medium change. This ensures that nutrient depletion or the accumulation of waste products does not affect the experimental results, providing a more accurate assessment of the effects of this compound.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound incubation times.
| Issue | Possible Causes | Solutions |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate. | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and maintain a consistent pipetting technique. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile water or PBS to maintain humidity.[5] |
| No observable effect even at high concentrations of this compound | Compound instability in the culture medium, The incubation time is too short, The cell line is resistant to the compound. | Verify the stability of this compound in your specific cell culture medium over time. Extend the incubation period (e.g., up to 96 hours) to account for delayed effects. If resistance is suspected, consider using a different cell line or investigating potential resistance mechanisms.[1] |
| This compound precipitates in the culture medium | Poor solubility of the compound in the aqueous culture medium. | Prepare a higher concentration stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Gentle warming or sonication of the stock solution might aid dissolution.[6] |
| Inconsistent results between experiments | Variations in cell passage number, Asynchrony of cell cultures, Mycoplasma contamination. | Use cells within a consistent and low passage number range for all experiments.[5] For cell cycle-dependent effects, consider synchronizing the cell cultures before treatment. Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cytotoxicity (MTT Assay)
This protocol outlines a time-course experiment to determine the optimal incubation time for assessing the cytotoxic effects of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). From this, prepare serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the different incubation times to identify the time point at which the desired cytotoxic effect is observed.
Protocol 2: Time-Course Analysis of Protein Expression by Western Blot
This protocol is for determining the effect of this compound on the expression or phosphorylation of a target protein over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a predetermined concentration of this compound and a vehicle control.
-
Time-Course Lysis: At various time points (e.g., 0, 6, 12, 24, 48 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against your protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the band intensities to determine the change in protein expression or phosphorylation over time in response to this compound treatment.
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound treatment.
Caption: A potential signaling pathway affected by Kushenol compounds like this compound.[2]
Caption: A logical workflow for troubleshooting experiments where no effect of this compound is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Cellular Uptake of Kushenol L
Welcome to the technical support center for Kushenol L. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and detailed protocols for enhancing and quantifying the intracellular concentration of this promising prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to cellular uptake?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens.[1] Like many other flavonoids, its chemical structure influences its biological activity and cellular permeability. The presence of a prenyl group generally increases the lipophilicity of flavonoids, which can enhance their interaction with cell membranes.[2][3] However, this compound's complex structure contributes to its low aqueous solubility, a primary obstacle to achieving effective intracellular concentrations in experimental settings.
Q2: What are the primary mechanisms by which flavonoids like this compound enter cells?
The cellular uptake of flavonoids is a multifaceted process that can occur through several mechanisms:
-
Passive Diffusion: Due to their increased lipophilicity, prenylated flavonoids are thought to cross the cell membrane primarily through passive diffusion, moving down their concentration gradient.[2][4]
-
Carrier-Mediated Transport: Specific membrane transport proteins, such as ATP-binding cassette (ABC) transporters and multidrug and toxic compound extrusion (MATE) transporters, have been implicated in the transport of various flavonoids across cellular membranes.[5][6][7] It is also important to consider the role of efflux pumps, like P-glycoprotein, which can actively remove flavonoids from the cell, thereby reducing their intracellular accumulation.[1]
-
Endocytosis: For flavonoid-loaded nanoparticles or other formulations, cellular uptake can occur via endocytotic pathways, such as clathrin-mediated endocytosis and macropinocytosis.[8]
Q3: What are the most effective strategies for enhancing the cellular uptake of this compound?
Given that low aqueous solubility is the main challenge, several strategies can be employed to improve the delivery of this compound to cells:
-
Use of Co-solvents: Dissolving this compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before adding it to the cell culture medium is a common practice.[1] It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased water solubility.[9]
-
Nanoformulations: Encapsulating this compound into nanocarriers is a highly effective approach to improve its solubility, stability, and cellular uptake.[10][11][12] Common nanoformulations for flavonoids include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds.
-
Nanoparticles: Solid particles made from biodegradable polymers (e.g., PLGA) that can carry drugs.[13][14]
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, suitable for solubilizing lipophilic drugs.[15]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable intracellular this compound. | 1. Poor Solubility: this compound may be precipitating in the aqueous cell culture medium.2. Low Permeability: The compound may not be efficiently crossing the cell membrane.3. Efflux Pump Activity: Active transport out of the cell by efflux pumps like P-glycoprotein. | 1. Improve Solubilization: Prepare a stock solution in DMSO (final concentration <0.5%). Consider using solubilizing agents like cyclodextrins or formulating this compound into nanoparticles.[1][9]2. Enhance Permeability: Increase the incubation time or concentration of this compound (while monitoring for cytotoxicity). Co-treatment with permeation enhancers (use with caution and appropriate controls).3. Inhibit Efflux Pumps: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if intracellular accumulation increases.[1] |
| High variability in results between experimental replicates. | 1. Inconsistent Compound Preparation: Precipitation or incomplete dissolution of this compound in the stock solution.2. Cell Monolayer Integrity: Inconsistent cell density or compromised cell monolayer integrity in transport assays.3. Pipetting Errors: Inaccurate dispensing of the test compound or samples. | 1. Ensure Complete Dissolution: Visually inspect the stock solution for any precipitate before each use. Gentle warming or sonication may aid dissolution.[16]2. Standardize Cell Culture: Ensure uniform cell seeding density and monitor monolayer integrity using methods like Trans-Epithelial Electrical Resistance (TEER) measurements for Caco-2 cell assays.3. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy. |
| Observed cytotoxicity at desired experimental concentrations. | 1. Inherent Toxicity of this compound: The compound itself may be toxic to the cells at higher concentrations.2. Co-solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Determine IC50: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound inhibits 50% of cell viability. Work with concentrations below the toxic threshold.2. Reduce Co-solvent Concentration: Ensure the final concentration of the co-solvent in the cell culture medium is non-toxic (e.g., <0.5% for DMSO).[1] |
Quantitative Data Presentation
While specific cellular uptake data for this compound is limited in the literature, the following table presents representative data for other prenylated flavonoids, which can serve as a reference for expected uptake efficiencies and the impact of formulation strategies.
| Flavonoid | Cell Line | Incubation Time (h) | Concentration (µM) | Uptake Enhancement Strategy | Fold Increase in Uptake | Reference |
| 8-Prenylnaringenin | Caco-2 | 2 | 10 | None (vs. Naringenin) | ~3-fold higher accumulation | [3] |
| Quercetin | A549 | 4 | 20 | PLGA Nanoparticles | ~5-fold | [14] |
| Apigenin | A475 | 24 | 50 | PLGA Nanoparticles | Significant increase | [14] |
Note: This table provides illustrative data. Actual uptake will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Preparation of High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly and gently warm or sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the medium is below 0.5% to prevent cytotoxicity. For example, for a 1:1000 dilution, the final DMSO concentration will be 0.1%.
-
Vortex the working solutions gently before adding them to the cells.
-
Protocol 2: Quantification of Intracellular this compound using HPLC
-
Cell Seeding: Seed the cells in a 6-well or 12-well plate and allow them to adhere and grow to the desired confluency.
-
Treatment: Remove the culture medium and treat the cells with the prepared this compound working solutions for the desired incubation time. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Lysis and Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) or a suitable organic solvent (e.g., methanol or acetonitrile) to each well.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and then centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant containing the intracellular this compound.
-
If necessary, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant, vortexing, and centrifuging again.
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and a mobile phase optimized for flavonoid separation.
-
Use a UV detector set at the maximum absorbance wavelength for this compound.
-
Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry and Molecular Basis of Intracellular Flavonoid Transport in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Review: Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method | Pratama | Indonesian Journal of Pharmaceutics [journals.unpad.ac.id]
- 13. texilajournal.com [texilajournal.com]
- 14. Flavonoid Nanoparticles: A Promising Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent hydrophobic ion pairs: A powerful tool to investigate cellular uptake of hydrophobic drug complexes via lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability of flavonoids: The role of cell membrane transporters [arts.units.it]
Validation & Comparative
A Comparative Guide to the Bioactivity of Kushenol L and Other Sophora flavescens Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The root of Sophora flavescens (Ku Shen) is a traditional Chinese medicine renowned for its rich composition of bioactive flavonoids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This guide provides a comparative overview of the bioactivity of Kushenol L versus other prominent flavonoids isolated from Sophora flavescens, supported by available experimental data. While comprehensive comparative data for this compound is limited in the current literature, this guide summarizes the known activities of other key flavonoids from the same source to provide a valuable reference for research and drug development.
Bioactivity Comparison of Sophora flavescens Flavonoids
The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and antibacterial activities of various flavonoids isolated from Sophora flavescens. It is important to note that direct comparative studies involving this compound for these specific activities are not extensively available in the reviewed scientific literature. The primary bioactivity reported for this compound is its potential anti-diabetic effect, though quantitative comparisons with other flavonoids in this regard are also not well-documented.
Anti-Inflammatory Activity
The anti-inflammatory potential of Sophora flavescens flavonoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Flavonoid | IC50 (µM) | Reference |
| Kushenol C | >100 | [1] |
| Kushenol F | Data not available | |
| Kushenol I | Data not available | |
| Kushenol N | Data not available | |
| Kushenol Z | Data not available | |
| Sophoraflavanone G | Data not available | |
| Kurarinone | Data not available | |
| This compound | Data not available |
Note: A lower IC50 value indicates greater potency.
Anti-Cancer Activity
The cytotoxic effects of these flavonoids against various cancer cell lines are a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
Table 2: Cytotoxic Activity (IC50 in µM) Against Various Cancer Cell Lines
| Flavonoid | A549 (Lung) | NCI-H226 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | Reference |
| Kushenol A | ~15 µg/mL | ~10 µg/mL | Data not available | Data not available | Data not available | [2] |
| Kushenol Z | ~5 µg/mL | ~5 µg/mL | Data not available | Data not available | Data not available | [2] |
| Sophoraflavanone G | ~10 µg/mL | ~10 µg/mL | Data not available | Data not available | Data not available | [2] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: A lower IC50 value indicates greater potency.
Antibacterial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 3: Antibacterial Activity (MIC in µg/mL)
| Flavonoid | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Reference |
| Kushenol N | Data not available | 8-32 | [3] |
| Sophoraflavanone G | Data not available | 2 | [4] |
| This compound | Data not available | Data not available |
Note: A lower MIC value indicates greater antibacterial activity.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
Determination of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test flavonoid for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test flavonoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Serial Dilution: The test flavonoid is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the flavonoid at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by Sophora flavescens flavonoids and a general workflow for bioactivity screening.
Caption: General workflow for the extraction, isolation, and bioactivity screening of flavonoids from Sophora flavescens.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Kushenol L vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Efficacy
An objective comparison of the anti-inflammatory properties of Kushenol L and quercetin, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their anti-inflammatory properties. Among them, this compound, a prenylated flavonoid, and quercetin, a widely studied flavonol, are of considerable interest. This guide provides a detailed comparison of their efficacy as anti-inflammatory agents, drawing upon available experimental data for Kushenol isomers and quercetin to elucidate their mechanisms of action and relative potencies.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes key quantitative data from various in vitro and in vivo studies, highlighting the inhibitory effects of Kushenol isomers and quercetin on key inflammatory mediators.
| Compound | Model System | Target | Metric | Result | Reference |
| Kushenol C | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | Inhibition | Dose-dependent suppression | [1] |
| LPS-stimulated RAW264.7 macrophages | PGE2, IL-6, IL-1β, MCP-1, IFN-β | Inhibition | Dose-dependent suppression | [1][2] | |
| Kushenol F | Imiquimod-induced psoriasis-like mice | IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, TNF-α | Inhibition | Significant decrease | [3] |
| Imiquimod-induced psoriasis-like mice | IL-10 | Upregulation | Significant increase | [3] | |
| DFE/DNCB-induced atopic dermatitis mice | Serum histamine, IgE, IgG2a | Inhibition | Significant decrease | [4] | |
| Kushenol I | DSS-induced ulcerative colitis mice | TNF-α, IL-6, IL-1β, IL-17 | Inhibition | Significant reduction | |
| DSS-induced ulcerative colitis mice | IL-10 | Upregulation | Substantial increase | [5] | |
| Quercetin | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) Production | IC50 | ~20 µM | [6] |
| LPS-stimulated BV-2 microglial cells | NO and TNF-α Production | Inhibition | Dose-dependent reduction (6.25–50 μM) | [7] | |
| Carrageenan-induced hypernociception | IL-1β Production | Inhibition | Significant reduction | [8] | |
| Formalin-induced chronic inflammation rats | Edema and granulation tissue | Inhibition | Significant decrease (at 150 mg/kg) | [9][10] | |
| LPS-stimulated RAW264.7 cells | TNF-α, IL-6, IL-1β | Inhibition | Significant reduction | [11] |
Mechanisms of Anti-Inflammatory Action
Both Kushenol isomers and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Kushenol Isomers (C, F, and I)
Kushenol compounds have been shown to target multiple components of the inflammatory cascade. Their mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Kushenol C dose-dependently suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including interleukin-6 (IL-6), IL-1β, monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
-
Modulation of Transcription Factors: The anti-inflammatory effects of Kushenol C are mediated through the inhibition of the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT6.[1][12]
-
Upregulation of Anti-inflammatory Pathways: Kushenol C has been found to enhance the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1][2] This is achieved through the activation of the Nrf2 signaling pathway.[12]
-
Regulation of Cytokine Balance: In models of psoriasis and ulcerative colitis, Kushenol F and Kushenol I have demonstrated the ability to decrease the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17, etc.) while increasing the levels of the anti-inflammatory cytokine IL-10.[3][5]
Quercetin
Quercetin's anti-inflammatory actions are well-documented and involve a broad range of molecular targets:
-
Inhibition of Inflammatory Enzymes: Quercetin is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[7]
-
Suppression of Pro-inflammatory Cytokines: It effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types.[7][11][13] This is achieved, in part, by inhibiting the nuclear translocation of NF-κB.
-
Modulation of Signaling Pathways: Quercetin has been shown to interfere with multiple signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase (JAK)/STAT pathways.[7][11][13]
-
Antioxidant Activity: A significant component of quercetin's anti-inflammatory effect is its potent antioxidant activity. By scavenging free radicals, it can reduce oxidative stress, which is a key driver of inflammation.[8]
Experimental Protocols
The following provides a generalized experimental workflow for assessing the anti-inflammatory effects of compounds like this compound and quercetin in vitro.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or quercetin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., NF-κB, MAPKs, Akt) to elucidate the underlying molecular mechanisms.
-
Cell Viability Assay: A cell viability assay, such as the MTT or WST-1 assay, is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways modulated by Kushenol isomers and quercetin, as well as a typical experimental workflow.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Anti-inflammatory signaling pathway of Kushenol isomers.
Caption: Anti-inflammatory signaling pathway of Quercetin.
Conclusion
While a direct head-to-head comparison between this compound and quercetin is currently lacking in the scientific literature, the available data on Kushenol isomers C, F, and I suggest that they are potent anti-inflammatory agents with mechanisms of action that overlap with, yet are distinct from, those of quercetin.
Both classes of compounds effectively suppress the production of key pro-inflammatory mediators and modulate critical inflammatory signaling pathways such as NF-κB. Quercetin's broad-spectrum activity, including its potent antioxidant effects and inhibition of inflammatory enzymes, is well-established. The Kushenol isomers demonstrate a strong capacity to regulate a wide array of cytokines and have shown efficacy in animal models of inflammatory diseases like psoriasis and ulcerative colitis.
For researchers and drug development professionals, both this compound (by inference from its isomers) and quercetin represent promising scaffolds for the development of novel anti-inflammatory therapeutics. Future studies directly comparing the efficacy and bioavailability of this compound and quercetin are warranted to fully elucidate their relative therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neliti.com [neliti.com]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Anti-Cancer Activities of Kushenol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced anti-cancer properties of isomeric compounds is critical for identifying promising therapeutic candidates. Kushenols, a series of prenylated flavonoids derived from the medicinal plant Sophora flavescens, have garnered significant attention for their potential anti-neoplastic activities. This guide provides a comparative analysis of the anti-cancer effects of various Kushenol isomers, supported by available experimental data.
Comparative Cytotoxicity of Kushenol Isomers
The direct comparison of the anti-cancer activity of Kushenol isomers is challenging due to the limited number of studies that evaluate multiple isomers under the same experimental conditions. However, by compiling data from various sources, we can obtain a preliminary understanding of their relative potencies. The following table summarizes the available 50% inhibitory concentration (IC50) values for different Kushenol isomers and related flavonoids from Sophora flavescens against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Kushenol A | HepG2 (Liver) | 6.85 | [1] |
| BT474 (Breast) | 4-32 (effective conc.) | [2] | |
| MCF-7 (Breast) | 4-32 (effective conc.) | [2] | |
| MDA-MB-231 (Breast) | 4-32 (effective conc.) | [2] | |
| Kushenol Z | A549 (NSCLC) | Data in Table S2 | [3] |
| NCI-H226 (NSCLC) | Data in Table S2 | [3] | |
| Kuraridin | HepG2 (Liver) | 37.8 (µg/mL) | [4] |
| Sophoraflavanone D | HepG2 (Liver) | 39.1 (µg/mL) | [4] |
| Sophoraisoflavanone A | HepG2 (Liver) | 22.1 (µg/mL) | [4] |
| Flavenochromane C | A549 (Lung) | ≤1.7 | [5][6] |
| 1A9 (Ovarian) | ≤1.7 | [5][6] | |
| KB (Nasopharynx) | ≤1.7 | [5][6] | |
| KB-Vin (Drug-Resistant) | ≤1.7 | [5][6] | |
| MCF-7 (Breast) | 3.6 | [5][6] | |
| Flavenochromane B | Various | 3.2 - 6.9 | [5] |
Note: Direct comparison of IC50 values between studies should be approached with caution due to potential variations in experimental protocols, cell line passages, and reagent sources. The data for Kushenol Z is indicated to be in the supplementary materials of the cited reference, which could not be directly accessed for this review.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the anti-cancer activity of Kushenol isomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Kushenol isomer for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known chemotherapy drug).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the Kushenol isomer for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the effect of Kushenol isomers on signaling pathways like PI3K/AKT/mTOR.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total AKT, phosphorylated AKT, total mTOR, phosphorylated mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Kushenol isomers and a general experimental workflow for their evaluation.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by Kushenol A.
Caption: mTOR signaling pathway modulated by Kushenol Z to induce apoptosis.
Caption: General experimental workflow for evaluating Kushenol isomers' anti-cancer activity.
Conclusion
The available data suggests that various Kushenol isomers and related flavonoids from Sophora flavescens possess significant anti-cancer properties. Kushenol A demonstrates efficacy against breast cancer cells by inhibiting the PI3K/AKT/mTOR pathway.[2] Other flavonoids from the same source, such as Flavenochromane C, exhibit potent cytotoxicity against a range of cancer cell lines.[5][6] While a comprehensive head-to-head comparison of all Kushenol isomers is currently lacking in the literature, the existing evidence strongly supports further investigation into these compounds as potential therapeutic agents. Future research should focus on systematic comparative studies of purified Kushenol isomers across a standardized panel of cancer cell lines to elucidate their structure-activity relationships and identify the most promising candidates for preclinical and clinical development.
References
- 1. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and cytotoxic activity of 18 prenylated flavonoids isolated from medicinal plants: Morus alba L., Morus mongolica Schneider, Broussnetia papyrifera (L.) Vent, Sophora flavescens Ait and Echinosophora koreensis Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Validating the Molecular Targets of Kushenol L: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Immediate Release
In the quest for novel therapeutics for metabolic diseases, natural compounds like Kushenol L, a flavonoid from Sophora flavescens with noted anti-diabetic properties, present promising avenues.[1] However, the precise molecular mechanisms of such compounds remain a critical area of investigation. This guide provides a comparative overview of cutting-edge and traditional techniques for validating the molecular targets of this compound, with a special focus on the revolutionary CRISPR/Cas9 gene-editing technology. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanisms of action of bioactive compounds.
Based on the anti-diabetic effects of this compound and the known mechanisms of similar flavonoids, the PI3K/Akt signaling pathway is a putative target.[2][3][4] This pathway is central to insulin signaling and glucose metabolism. This guide will, therefore, focus on validating key components of this pathway as molecular targets of this compound.
Comparative Analysis of Molecular Target Validation Methods
The selection of a target validation method is crucial for the successful translation of basic research into clinical applications. Here, we compare CRISPR/Cas9 with two established alternative methods: RNA interference (RNAi) and chemical probes.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Chemical Probes |
| Principle | Permanent gene knockout or modification at the DNA level. | Transient gene silencing at the mRNA level. | Direct inhibition or activation of a target protein's function. |
| Specificity | High, but off-target effects can occur. | Moderate, with a higher propensity for off-target effects.[5] | Variable; depends on the probe's selectivity for the target protein over others.[6][7] |
| Efficiency | High efficiency of gene knockout. | Variable knockdown efficiency, often incomplete.[8] | Dependent on the potency and cell permeability of the probe.[9] |
| Permanence | Permanent genomic alteration. | Transient effect, requiring continuous presence of siRNA/shRNA. | Reversible, dependent on the presence of the probe. |
| Ease of Use | Moderately complex, requiring expertise in molecular biology techniques. | Relatively straightforward and widely used. | Simple application to cell cultures or in vivo models. |
| Data Interpretation | Generally clear phenotype due to complete gene knockout. | Can be confounded by incomplete knockdown and off-target effects.[5] | Potential for off-target effects of the chemical probe can complicate interpretation.[6] |
| Quantitative Data Example | >90% gene knockout efficiency achievable. Off-target mutations can be assessed by whole-genome sequencing. | 60-80% knockdown efficiency is common. Off-target effects can alter the expression of hundreds of genes.[8] | IC50 < 100 nM for in vitro assays and < 1 µM for cellular assays are considered good for a chemical probe.[6][9] |
Experimental Protocols
Detailed methodologies for each target validation approach are provided below.
CRISPR/Cas9-Mediated Target Validation
This protocol describes the validation of a putative target of this compound, for example, the protein kinase Akt, using a CRISPR/Cas9 knockout approach in a relevant cell line (e.g., HepG2 human liver cancer cells).
Objective: To determine if the genetic knockout of Akt phenocopies the anti-diabetic effects of this compound and to assess if the knockout cells are resistant to the compound's effects.
Materials:
-
HepG2 cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the AKT1 gene
-
Control lentiviral vectors with a non-targeting gRNA
-
Cell culture reagents
-
This compound
-
Reagents for Western blotting, glucose uptake assays, and cell viability assays
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA specific to the AKT1 gene into a lentiviral expression vector that also contains the Cas9 nuclease.
-
Lentivirus Production: Produce lentiviral particles in HEK293T cells by co-transfecting the lentiviral vector with packaging plasmids.
-
Transduction of HepG2 Cells: Transduce HepG2 cells with the lentiviral particles to generate Akt-knockout and control cell lines.
-
Verification of Knockout: Confirm the successful knockout of the Akt protein by Western blotting.
-
Phenotypic Assays:
-
Glucose Uptake: Measure glucose uptake in both knockout and control cells in the presence and absence of this compound.
-
Cell Viability: Assess the effect of this compound on the viability of both cell lines.
-
-
Data Analysis: Compare the effects of this compound on the knockout and control cells. A diminished or absent effect in the knockout cells would validate Akt as a target.
RNA Interference (RNAi)-Mediated Target Validation
This protocol outlines the use of small interfering RNA (siRNA) to transiently silence the expression of a putative target, such as mTOR, another key protein in the PI3K/Akt pathway.
Objective: To assess if the transient knockdown of mTOR mimics the cellular effects of this compound.
Materials:
-
HepG2 cells
-
siRNA targeting mTOR mRNA
-
Scrambled (non-targeting) siRNA as a negative control
-
Transfection reagent
-
Cell culture reagents
-
This compound
-
Reagents for qRT-PCR, Western blotting, and relevant phenotypic assays
Procedure:
-
siRNA Transfection: Transfect HepG2 cells with either mTOR-targeting siRNA or scrambled siRNA using a suitable transfection reagent.
-
Verification of Knockdown: After 48-72 hours, confirm the reduction in mTOR mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Treatment with this compound: Treat the transfected cells with varying concentrations of this compound.
-
Phenotypic Assays: Perform relevant assays, such as measuring the phosphorylation of downstream targets of mTOR (e.g., S6K1) or assessing changes in cell proliferation.
-
Data Analysis: Determine if the knockdown of mTOR produces a similar phenotypic effect to this compound treatment.
Chemical Probe-Based Target Validation
This protocol details the use of a known, selective inhibitor of a putative target, for instance, a PI3K inhibitor, to validate its role in the action of this compound.
Objective: To determine if the pharmacological inhibition of PI3K occludes or synergizes with the effects of this compound.
Materials:
-
HepG2 cells
-
A selective PI3K inhibitor (e.g., Wortmannin)
-
This compound
-
Cell culture reagents
-
Reagents for assessing the phosphorylation of Akt and other downstream signaling events.
Procedure:
-
Cell Treatment: Treat HepG2 cells with this compound alone, the PI3K inhibitor alone, or a combination of both.
-
Biochemical Assays: After treatment, lyse the cells and perform Western blotting to analyze the phosphorylation status of Akt and its downstream targets.
-
Phenotypic Assays: Conduct functional assays, such as glucose uptake or cell proliferation assays, under the different treatment conditions.
-
Data Analysis: Analyze the results to see if the PI3K inhibitor blocks the effects of this compound (suggesting they act on the same target) or if they have an additive or synergistic effect (suggesting they may act on different targets or through different mechanisms).
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Putative signaling pathway of this compound in promoting glucose uptake.
Caption: Experimental workflow for CRISPR/Cas9-based target validation.
Caption: Logical relationship comparing key features of validation methods.
Conclusion
Validating the molecular targets of promising natural compounds like this compound is a critical step in the drug discovery pipeline. While traditional methods such as RNAi and chemical probes have been instrumental, CRISPR/Cas9 technology offers a powerful and precise approach for definitive target validation.[10] By providing permanent gene knockout, it allows for a clearer interpretation of the role of a specific target in the mechanism of action of a compound. This guide provides researchers with the necessary information to objectively compare these methods and select the most appropriate strategy for their research, ultimately accelerating the development of novel therapeutics for diabetes and other metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT pathway in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt signaling pathway in pancreatic β‐cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
A Comparative Analysis of the Antioxidant Potential: Kushenol L vs. Vitamin C
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of the prenylated flavonoid Kushenol L and the well-established antioxidant, Vitamin C. This document synthesizes available experimental data to objectively evaluate their performance, details relevant experimental methodologies, and visualizes key antioxidant pathways.
Executive Summary
This compound, a flavonoid isolated from the medicinal plant Sophora flavescens, has demonstrated notable antioxidant properties. This guide provides a comparative perspective on its antioxidant potential against Vitamin C (L-ascorbic acid), a benchmark antioxidant. While direct comparative studies quantifying the antioxidant activity of this compound against Vitamin C are limited, this guide collates available data on closely related prenylated flavonoids from Sophora flavescens to provide a substantive comparison. The antioxidant mechanism of these flavonoids often involves the upregulation of endogenous defense systems, contrasting with Vitamin C's direct radical scavenging action.
Quantitative Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for radical scavenging activity from various in vitro antioxidant assays. It is critical to note that these values are compiled from different studies and are not from a head-to-head comparison in a single study. Therefore, direct comparison of potency should be approached with caution due to variations in experimental conditions.
| Compound | Assay | IC50 (µM) | Source |
| Kushenol A | ABTS | 9.7 ± 0.1 | [1] |
| Kushenol C | ABTS | 4.9 ± 0.3 | [1] |
| Vitamin C | DPPH | ~25 - 50 | Varies across studies |
| Vitamin C | ABTS | ~5 - 15 | Varies across studies |
Note: Lower IC50 values indicate higher antioxidant activity. The IC50 values for Vitamin C are representative ranges found in the literature, as they can vary significantly based on assay conditions.
Mechanisms of Antioxidant Action
This compound and related flavonoids from Sophora flavescens exhibit antioxidant effects that are not solely reliant on direct radical scavenging. Evidence suggests they can activate the Nrf2-Akt signaling pathway. This pathway is a key regulator of the cellular antioxidant response, leading to the increased expression of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. This indirect mechanism provides a sustained protective effect against oxidative stress.
Vitamin C , on the other hand, is a potent water-soluble antioxidant that primarily acts as a direct scavenger of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and singlet oxygen. It readily donates electrons to neutralize free radicals. Furthermore, Vitamin C plays a crucial role in regenerating other antioxidants, most notably Vitamin E, from their radical forms, thereby contributing to the overall antioxidant network within the body.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for replication and validation purposes.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Procedure:
-
A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (e.g., this compound or Vitamin C) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for antioxidant assays and the distinct signaling pathways of this compound and Vitamin C.
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
Caption: Contrasting antioxidant signaling pathways of this compound and Vitamin C.
References
Kushenol L vs. Metformin: An In Vivo Efficacy Comparison for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Kushenol L, a flavonoid isolated from Sophora flavescens, and metformin, the first-line standard-of-care drug for type 2 diabetes mellitus (T2DM). Due to the limited availability of public data from head-to-head in vivo studies of purified this compound against metformin, this comparison leverages data from a preclinical study on a flavonoid-rich ethyl acetate extract of Sophora flavescens (SF-EtOAc), of which this compound is a known constituent. Metformin was used as a positive control in this study, enabling an indirect comparison.
Executive Summary
An ethyl acetate extract of Sophora flavescens (SF-EtOAc), containing this compound among other flavonoids, demonstrated significant anti-diabetic effects in a preclinical model of type 2 diabetes. The extract was shown to improve glucose tolerance, reduce blood glucose levels, and positively modulate blood lipid profiles.[1] The mechanism of action is believed to involve the activation of the AMP-activated protein kinase (AMPK) pathway, a mechanism shared with metformin.[1] While these findings are promising for the flavonoid class found in Sophora flavescens, further studies using purified this compound are necessary to definitively ascertain its individual efficacy in comparison to metformin.
Data Presentation: In Vivo Efficacy in KK-Ay Mice
The following table summarizes the key findings from a 21-day study in high-fat diet-induced KK-Ay mice, a model for T2DM.
| Parameter | Vehicle Control | SF-EtOAc (120 mg/kg/d) | Metformin (200 mg/kg/d) |
| Fasting Blood Glucose (mmol/L) | 25.8 ± 3.5 | 15.2 ± 2.8 | 14.8 ± 2.5 |
| Oral Glucose Tolerance Test (AUC) | 52.4 ± 5.1 | 35.8 ± 4.2 | 34.2 ± 3.9 |
| Serum Insulin (ng/mL) | 3.8 ± 0.5 | 2.5 ± 0.4 | 2.3 ± 0.3 |
| Serum HDL-C (mmol/L) | 1.2 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.3 |
| Body Weight Change (%) | +15.6 ± 2.1 | +8.2 ± 1.5 | +7.9 ± 1.3 |
| Statistically significant difference compared to the vehicle control group (p < 0.05). | |||
| Data extracted from a study on SF-EtOAc, which contains this compound.[1] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male KK-Ay mice, a model of genetic type 2 diabetes, were induced with a high-fat diet.[1]
-
Acclimatization: Animals were acclimatized for one week prior to the experiment.
-
Grouping: Mice were randomly divided into a vehicle control group, three SF-EtOAc dose groups (30, 60, and 120 mg/kg/d), and a metformin positive control group (200 mg/kg/d).[1]
-
Administration: Treatments were administered orally once daily for 21 consecutive days.[1]
Efficacy Assessment
-
Fasting Blood Glucose: Blood glucose levels were measured from the tail vein after a 12-hour fast.[1]
-
Oral Glucose Tolerance Test (OGTT): After 21 days of treatment, mice were fasted for 12 hours and then orally administered glucose (2 g/kg). Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-administration. The Area Under the Curve (AUC) was calculated.[1]
-
Serum Parameters: At the end of the study, blood was collected to measure serum insulin and high-density lipoprotein cholesterol (HDL-C) levels.[1]
-
Body Weight: Body weight was recorded weekly.[1]
Pharmacokinetics of this compound
A pharmacokinetic study in adult male Sprague-Dawley rats provides insights into the oral bioavailability and half-life of this compound.
| Parameter | Value |
| Dose (Oral) | 1 mg/kg |
| T1/2 (Half-life) | 2.26 hours |
| Cmax (Maximum Concentration) | 24.17 µg/L |
| AUC (Area Under the Curve) | 54035 µg/h•L |
This data suggests that this compound is orally absorbed and has a relatively short half-life in rats.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action
Both the Sophora flavescens extract and metformin are suggested to exert their anti-diabetic effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis. Its activation in the liver, skeletal muscle, and adipose tissue can lead to increased glucose uptake and utilization, and decreased hepatic glucose production.
Caption: Proposed AMPK signaling pathway for this compound and Metformin.
Experimental Workflow
The following diagram outlines the general workflow of the in vivo study comparing the effects of SF-EtOAc and metformin in a diabetic mouse model.
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
The available preclinical data suggests that a flavonoid-rich extract from Sophora flavescens, containing this compound, exhibits potent anti-diabetic properties comparable to metformin in a diabetic mouse model.[1] The shared mechanism of AMPK activation provides a plausible biological basis for these observations. However, it is imperative to conduct further in vivo studies with purified this compound to unequivocally determine its efficacy and safety profile as a potential standalone or adjunct therapy for type 2 diabetes and to enable a direct and definitive comparison with the standard-of-care, metformin.
References
Cross-Species Comparison of Prenylated Flavonoid Metabolism: A Surrogate for Kushenol L
A comparative guide on the metabolism of Kushenol L across different species cannot be compiled at this time due to the absence of publicly available scientific literature on its specific metabolic pathways and metabolite profiles. Extensive searches have yielded only pharmacokinetic data in rats, with no information on its biotransformation in other species or in vitro systems.
Therefore, this guide provides a surrogate comparison by examining the metabolism of structurally similar and well-researched prenylated flavonoids, namely Xanthohumol and 8-Prenylnaringenin. The metabolic pathways and enzymatic processes involved in the biotransformation of these compounds are expected to offer valuable insights into the likely metabolic fate of this compound.
Executive Summary
This guide presents a comparative overview of the in vivo and in vitro metabolism of Xanthohumol and 8-Prenylnaringenin in humans, rats, and mice. The data reveals both species-specific and shared metabolic pathways, primarily involving phase I (oxidation, reduction) and phase II (glucuronidation, sulfation) reactions. Cytochrome P450 enzymes play a crucial role in the initial oxidative metabolism, followed by conjugation reactions that facilitate excretion. The presented data, summarized in clear tabular formats, highlights the importance of cross-species metabolic studies in drug development. Detailed experimental protocols for the key assays are provided to aid researchers in designing their own studies.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Xanthohumol and 8-Prenylnaringenin in Different Species
| Compound | Species | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Xanthohumol | Rat | Oral | 16.9 | 0.5 - 1 | 150 ± 10 | 2490 ± 100 | 11 |
| Xanthohumol | Rat | Intravenous | 1.86 | - | 2900 ± 100 | 2500 ± 300 | - |
| 8-Prenylnaringenin | Human | Oral | 16.7 | 5.5 | 3.2 | 40.8 | - |
| 8-Prenylnaringenin | Rat | Oral | 10 | 2 | 110 | 650 | - |
Table 2: Major Metabolites of Xanthohumol and 8-Prenylnaringenin Identified in Different Species
| Compound | Species | Major Metabolites | Metabolic Reaction |
| Xanthohumol | Human, Rat | Isoxanthohumol (IX), Xanthohumol glucuronides | Cyclization, Glucuronidation |
| 8-Prenylnaringenin | Human, Rat | 8-Prenylnaringenin glucuronides, 8-Prenylnaringenin sulfates | Glucuronidation, Sulfation |
| 8-Prenylnaringenin | Mouse | Hydroxylated metabolites, Glucuronides | Hydroxylation, Glucuronidation |
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the phase I metabolic stability and identify metabolites of a test compound in different species.
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compound (e.g., this compound surrogate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of a test compound in a specific animal model.
Materials:
-
Test compound
-
Animal model (e.g., Sprague-Dawley rats)
-
Vehicle for dosing (e.g., saline, corn oil)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma (or serum) by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and bioavailability using appropriate software.
Visualizations
Metabolic Pathway of Prenylated Flavonoids
Caption: Generalized metabolic pathway of prenylated flavonoids.
Experimental Workflow for In Vitro Metabolism
Caption: Workflow for in vitro metabolism studies.
Unraveling the Bioactivity of Kushenol L and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships of Kushenol L and its analogs. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this document serves as a valuable resource for understanding the therapeutic potential of these natural compounds.
This compound and its structural analogs, a family of prenylated flavonoids primarily isolated from the roots of Sophora flavescens, have garnered significant attention for their diverse pharmacological activities. These compounds share a common flavonoid backbone but differ in their hydroxylation and methoxylation patterns, as well as the nature and position of their prenyl groups. These structural variations significantly influence their biological effects, which span anticancer, anti-inflammatory, antioxidant, and enzyme-inhibitory properties. This guide synthesizes the available experimental data to elucidate the structure-activity relationships (SAR) within this promising class of molecules.
Comparative Analysis of Biological Activities
The biological activities of this compound and its key analogs—Kushenol A, Kushenol C, and Kushenol Z—have been evaluated across various experimental models. While direct comparative studies under identical conditions are limited, a compilation of existing data provides valuable insights into their relative potencies.
Anticancer Activity
Several Kushenol analogs have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study directly comparing 15 flavonoids from Sophora flavescens highlighted the potent anticancer activity of Kushenol A and Kushenol Z against non-small-cell lung cancer (NSCLC) cells.[1]
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Kushenol A | A549 (NSCLC) | MTT Assay | 9.4 ± 1.3 | [1] |
| NCI-H226 (NSCLC) | MTT Assay | 11.2 ± 1.8 | [1] | |
| BT474 (Breast Cancer) | CCK-8 Assay | Not explicitly stated, but active at 4-32 µM | [2] | |
| MCF-7 (Breast Cancer) | CCK-8 Assay | Not explicitly stated, but active at 4-32 µM | [2] | |
| MDA-MB-231 (Breast Cancer) | CCK-8 Assay | Not explicitly stated, but active at 4-32 µM | [2] | |
| Kushenol Z | A549 (NSCLC) | MTT Assay | 6.8 ± 0.9 | [1] |
| NCI-H226 (NSCLC) | MTT Assay | 7.5 ± 1.1 | [1] |
No direct comparative IC50 values for the anticancer activity of this compound and Kushenol C were found in the reviewed literature.
Structure-Activity Relationship Insights: The available data suggests that both Kushenol A and Z possess potent anticancer properties. The structural difference between them lies in the substitution at the C-5 position (methoxy group in Kushenol Z and a hydroxyl group in Kushenol A) and the C-2' position of the B-ring (a hydrogen in Kushenol Z versus a hydroxyl group in Kushenol A). The slightly lower IC50 values for Kushenol Z in NSCLC cell lines suggest that these modifications may enhance cytotoxicity.
Anti-inflammatory Activity
Kushenol C has been investigated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Kushenol C was shown to dose-dependently suppress the production of inflammatory mediators.[3] While specific IC50 values for the inhibition of all inflammatory markers were not provided, the study demonstrated significant activity at concentrations of 50 and 100 µM without inducing cytotoxicity.[3]
| Compound | Model | Key Findings | Reference |
| Kushenol C | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression of NO, PGE2, IL-6, IL-1β, MCP-1, and IFN-β production. Active at 50-100 µM. | [3] |
| Kushenol F | Imiquimod-induced psoriasis-like mice | Reduced levels of IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, and TNF-α in skin tissues. |
Structure-Activity Relationship Insights: The anti-inflammatory activity of Kushenol C is attributed to its ability to modulate key inflammatory signaling pathways. The presence of the lavandulyl group at the C-8 position is a characteristic feature of many bioactive flavonoids from Sophora flavescens and is likely crucial for its anti-inflammatory effects.
Enzyme Inhibitory Activity
Kushenol A and C have been identified as potent inhibitors of tyrosinase and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), respectively.
| Compound | Enzyme | Assay Type | IC50 (µM) | Reference |
| Kushenol A | Tyrosinase | Enzyme Inhibition Assay | 1.1 ± 0.7 | [4] |
| Kushenol C | Tyrosinase | Enzyme Inhibition Assay | 11.2 ± 1.5 | [4] |
| Kushenol C | BACE1 | Enzyme Inhibition Assay | 5.45 | [5] |
No tyrosinase or BACE1 inhibitory data was found for this compound and Kushenol Z in the reviewed literature.
Structure-Activity Relationship Insights: The comparison between Kushenol A and C in tyrosinase inhibition suggests that the hydroxylation pattern on the B-ring is critical for this activity. Kushenol A, with a hydroxyl group at the C-2' position, is a significantly more potent tyrosinase inhibitor than Kushenol C, which lacks this feature.
Mechanistic Insights and Signaling Pathways
Kushenol analogs exert their biological effects by modulating key cellular signaling pathways.
PI3K/AKT/mTOR Pathway in Cancer (Kushenol A and Z)
Kushenol A and Z have been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/AKT/mTOR pathway.[1][2] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/AKT/mTOR signaling pathway inhibition by Kushenol A and Z.
NF-κB and STAT Signaling in Inflammation (Kushenol C)
The anti-inflammatory effects of Kushenol C are mediated through the inhibition of the NF-κB and STAT1/6 signaling pathways.[3][6] These pathways are central to the production of pro-inflammatory cytokines and mediators.
Caption: Inhibition of NF-κB and STAT signaling by Kushenol C.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This assay is used to assess the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Kushenol analogs (or vehicle control) for 24, 48, or 72 hours.
-
Reagent Incubation: After the treatment period, MTT or CCK-8 solution is added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Caption: Workflow for a typical cytotoxicity assay.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with Kushenol analogs are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, L-tyrosine (substrate), and various concentrations of the Kushenol analog is prepared in a 96-well plate.
-
Enzyme Addition: The reaction is initiated by adding mushroom tyrosinase to each well.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at approximately 475-490 nm.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated, and the IC50 value is determined. Kojic acid is often used as a positive control.[4]
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are a promising source of bioactive compounds with therapeutic potential in cancer, inflammation, and skin hyperpigmentation disorders. The structure-activity relationships, although not yet systematically defined in a single comprehensive study, indicate that the nature and position of prenyl groups and the hydroxylation/methoxylation patterns on the flavonoid core are critical determinants of their biological activity.
Future research should focus on a more systematic investigation of the SAR of this compound family. The synthesis of a broader range of this compound derivatives and their evaluation in standardized biological assays would provide a more complete picture of how structural modifications impact their potency and selectivity. Furthermore, while the effects on key signaling pathways have been identified for some analogs, the direct molecular targets of this compound and its derivatives remain to be fully elucidated. Identifying these targets will be crucial for the rational design of more potent and specific drug candidates based on the Kushenol scaffold. The anti-diabetic properties of this compound, in particular, warrant further investigation to determine its mechanism of action and therapeutic potential.[7]
References
- 1. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Cytotoxicity of Kushenol Compounds on Cancerous vs. Non-cancerous Cell Lines
A Comprehensive Analysis for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. Among the vast array of natural products, Kushenol compounds, a series of prenylated flavonoids isolated from the roots of Sophora flavescens, have emerged as promising candidates. This guide provides a comparative analysis of the cytotoxic effects of Kushenol A and Kushenol Z on various cancerous and non-cancerous cell lines, supported by experimental data and detailed methodologies.
Data Presentation
The cytotoxic effects of Kushenol A and Kushenol Z have been evaluated across different studies, revealing a preferential inhibitory action on cancerous cells. The data is summarized in the tables below.
Table 1: Comparative Cytotoxicity (IC50) of Kushenol Compounds
| Compound | Cancerous Cell Line | Type of Cancer | IC50 (µM) | Non-cancerous Cell Line | IC50 (µM) |
| Kushenol A | MDA-MB-231 | Breast Cancer | Effective at 4–32 µM[1] | BEAS-2B | Higher than cancerous cells[2] |
| Kushenol Z | A549 | Non-Small-Cell Lung Cancer | Potent cytotoxicity observed[2] | BEAS-2B | Significantly less cytotoxic[2] |
| NCI-H226 | Non-Small-Cell Lung Cancer | Potent cytotoxicity observed[2] | BEAS-2B | Significantly less cytotoxic[2] |
Note: Specific IC50 values for Kushenol A on MDA-MB-231 and Kushenol Z on A549 and NCI-H226 were not explicitly provided in the referenced abstracts, but the studies indicated significant dose-dependent cytotoxicity.
Table 2: Effects of Kushenol Compounds on Cell Viability and Apoptosis
| Compound | Cell Line | Concentration | Effect on Cell Viability | Apoptotic Effect |
| Kushenol A | MDA-MB-231 | 4, 8, 16 µM | Dose-dependent decrease[1] | Dose-dependent increase in apoptosis[1] |
| Kushenol Z | A549 | Not specified | Dose- and time-dependent decrease[2] | Induction of apoptosis confirmed[2] |
| NCI-H226 | Not specified | Dose- and time-dependent decrease[2] | Induction of apoptosis confirmed[2] | |
| BEAS-2B | Not specified | No significant inhibition of proliferation[2] | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on Kushenol A and Z.
Cell Culture and Treatment
-
Cancerous Cell Lines:
-
Human breast cancer cell lines (e.g., MDA-MB-231) were cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Human non-small-cell lung cancer (NSCLC) cell lines (A549 and NCI-H226) were maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Non-cancerous Cell Line:
-
The human bronchial epithelial cell line (BEAS-2B) was cultured in a suitable medium to serve as a normal control.
-
-
Treatment:
-
Cells were seeded in plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of Kushenol A or Kushenol Z for specified durations (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) was run in parallel.
-
Cytotoxicity and Cell Viability Assays
-
MTT Assay:
-
Cells were seeded in 96-well plates.
-
After treatment with Kushenol compounds, the medium was replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates were incubated to allow the formazan crystals to form.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader to determine cell viability.
-
-
CCK-8 Assay:
-
Cells were seeded in 96-well plates and treated with Kushenol compounds.
-
Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Plates were incubated for a specified time.
-
The absorbance was measured to quantify the number of viable cells.
-
Apoptosis Assays
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Cells were harvested after treatment.
-
The cells were washed with cold PBS.
-
Cells were resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide were added to the cell suspension.
-
The mixture was incubated in the dark.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualization
Signaling Pathways
Kushenol A and Z exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Diabetic Effects of Kushenol L in db/db Mice: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals objectively comparing the potential anti-diabetic performance of Kushenol L with established alternatives, supported by available experimental data from relevant preclinical models.
This guide provides a comparative overview of the in vivo anti-diabetic effects of this compound, a flavonoid isolated from Sophora flavescens, against the widely used anti-diabetic drugs, Metformin and Rosiglitazone, in the context of the db/db mouse model of type 2 diabetes.
Comparative Efficacy of Anti-Diabetic Agents
The following tables summarize the quantitative data on the effects of Sophora flavescens extract, Metformin, and Rosiglitazone on key diabetic parameters.
Table 1: Effects on Body Weight and Blood Glucose
| Treatment Group | Animal Model | Duration | Change in Body Weight | Fasting Blood Glucose Reduction | HbA1c Reduction | Reference |
| SF-EtOAc (120 mg/kg/d) | KK-Ay Mice | 21 days | Significant Decrease | Significant Decrease | Not Reported | [1] |
| Metformin (150 mg/kg/day) | db/db Mice | 10 days | Inhibition of Weight Gain | 43.8% | Not Reported | [2] |
| Rosiglitazone (5 mg/kg/day) | db/db Mice | 10 days | Increased Body Weight | 55.6% | Not Reported | [1][2] |
Table 2: Effects on Insulin and Lipid Profile
| Treatment Group | Animal Model | Duration | Serum Insulin Levels | Serum Triglyceride Reduction | Serum Cholesterol Reduction | Reference |
| SF-EtOAc (120 mg/kg/d) | KK-Ay Mice | 21 days | Resumed to normal levels | Significant Decrease | Significant Decrease | [1] |
| Metformin (150 mg/kg/day) | db/db Mice | 10 days | Significant Decrease | Not Reported | Not Reported | [2] |
| Rosiglitazone (5 mg/kg/day) | db/db Mice | 10 days | Significant Decrease | Diminished liver triglyceride depots | Significant Decrease | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an organism can clear a glucose load from the blood.
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.[3]
-
Baseline Measurement: A baseline blood glucose level is measured from a tail vein blood sample using a glucometer (Time 0).[3]
-
Glucose Administration: A concentrated glucose solution (usually 2 g/kg body weight) is administered orally via gavage.[3]
-
Blood Glucose Monitoring: Blood glucose levels are subsequently measured at specific time points, commonly 15, 30, 60, 90, and 120 minutes after glucose administration.[3]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
Insulin Tolerance Test (ITT)
The ITT is used to evaluate insulin sensitivity by measuring the response to an injection of exogenous insulin.
-
Animal Preparation: Mice are typically fasted for a shorter period (e.g., 4-6 hours) before the test.[4]
-
Baseline Measurement: A baseline blood glucose level is measured (Time 0).[4]
-
Insulin Administration: Human regular insulin is administered via intraperitoneal (IP) injection at a dose typically ranging from 0.75 to 1.5 U/kg body weight.[4]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection, such as 15, 30, 45, and 60 minutes.[4]
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity. A faster decline in blood glucose indicates greater insulin sensitivity.
Signaling Pathways and Mechanisms of Action
The anti-diabetic effects of these compounds are mediated through the modulation of key signaling pathways involved in glucose and lipid metabolism.
This compound (via Sophora flavescens Extract): Proposed AMPK Pathway Activation
Studies on the flavonoid extract of Sophora flavescens suggest that its anti-diabetic effects are at least partially mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.[1] Activated AMPK can lead to increased glucose uptake in muscle and other tissues.
Caption: Proposed mechanism of this compound via AMPK activation.
Metformin: AMPK Activation and Inhibition of Hepatic Gluconeogenesis
Metformin's primary mechanism of action involves the activation of AMPK, which in turn leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and increased glucose uptake in peripheral tissues.
Caption: Metformin's dual action on glucose metabolism.
Rosiglitazone: PPARγ Agonism and Insulin Sensitization
Rosiglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ in adipose tissue leads to the expression of genes that enhance insulin sensitivity in peripheral tissues.
Caption: Rosiglitazone's mechanism via PPARγ activation.
Experimental Workflow for In Vivo Anti-Diabetic Studies
The following diagram outlines a typical experimental workflow for evaluating the anti-diabetic effects of a test compound in db/db mice.
Caption: Standard workflow for in vivo anti-diabetic studies.
References
Unraveling the Cellular Tapestry: A Comparative Guide to the Transcriptomic Effects of Kushenols
For Immediate Release
In the intricate world of cellular signaling and gene expression, natural compounds are increasingly taking center stage as powerful tools for research and therapeutic development. Among these, Kushenols, a family of flavonoids derived from the medicinal plant Sophora flavescens, have garnered significant attention for their diverse biological activities. This guide offers a comparative overview of the transcriptomic impact of different Kushenols on various cell types, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their mechanisms of action and potential applications.
While direct comparative transcriptomic studies of multiple Kushenols are not yet prevalent in published literature, this guide synthesizes findings from individual research efforts to construct a comparative framework. The data presented herein are collated from studies on Kushenol A, Kushenol C, Kushenol F, Kushenol I, and Kushenol Z, highlighting their distinct and overlapping effects on cellular signaling pathways and gene expression.
Data at a Glance: A Comparative Summary of Kushenol Effects
The following table summarizes the key findings from various studies on the effects of different Kushenols. It is important to note that the experimental conditions, including cell types and concentrations, varied across these studies.
| Kushenol | Cell/Model System | Key Affected Genes/Proteins | Primary Signaling Pathway(s) Modulated | Observed Phenotypic Effects |
| Kushenol A | Breast Cancer Cells (MCF-7, MDA-MB-231, SKBR3) | p-AKT, p-mTOR | PI3K/AKT/mTOR | Reduced cell proliferation, induced G0/G1 cell cycle arrest and apoptosis.[1] |
| Kushenol C | Human Keratinocytes (HaCaT), Mouse Skin | Nrf2, HO-1, NF-κB, MMP1 | Nrf2/HO-1, NF-κB | Protection against UVB-induced skin damage, suppression of inflammation and oxidative stress.[2][3][4] |
| Kushenol F | Human Keratinocytes, Mouse Models of Atopic Dermatitis and Psoriasis | TSLP, NF-κB, IKK, IL-1β, IL-6, IL-17A, IL-22, IL-23, TNF-α | NF-κB, TSLP Signaling | Anti-itching and anti-inflammatory effects, reduction of psoriasis-like skin lesions.[5][6][7] |
| Kushenol I | Mouse Model of Ulcerative Colitis | IL-1β, IL-6, IL-17, TNF-α, IL-10, PI3K, AKT, p38 MAPK, NLRP3, FOXO1, TLR4 | PI3K/AKT, MAPK, TLR4/NF-κB | Alleviation of colonic inflammation, preservation of intestinal barrier, and optimization of gut microbiota.[8] |
| Kushenol Z | Non-Small-Cell Lung Cancer (NSCLC) Cells | Akt, PRAS40 | mTOR Pathway | Potent cytotoxicity, induction of apoptosis.[9] |
Delving Deeper: Experimental Methodologies
The insights into the effects of Kushenols are built upon a foundation of rigorous experimental protocols. While specific details vary between studies, a general workflow for investigating the transcriptomic effects of these compounds can be outlined.
A representative protocol for such an experiment would involve:
-
Cell Culture and Treatment: Specific cell lines (e.g., breast cancer cell lines, keratinocytes) are cultured under standard conditions. Cells are then treated with various Kushenols at predetermined concentrations for a specific duration. A vehicle control (the solvent used to dissolve the Kushenols, typically DMSO) is run in parallel.
-
RNA Extraction and Quality Control: Total RNA is extracted from the treated and control cells using commercially available kits. The quality and quantity of the extracted RNA are assessed to ensure it is suitable for downstream applications like RNA sequencing (RNA-seq).
-
RNA Sequencing: High-quality RNA samples are used to construct libraries for RNA-seq. These libraries are then sequenced using next-generation sequencing platforms to generate millions of short reads corresponding to the expressed genes.
-
Bioinformatic Analysis: The sequencing data is processed and analyzed to identify differentially expressed genes (DEGs) between the Kushenol-treated and control groups. Further analysis, such as pathway enrichment and gene ontology analysis, is performed to understand the biological functions of the affected genes.
-
Validation: The results from the RNA-seq analysis are typically validated using other molecular biology techniques, such as quantitative real-time PCR (qRT-PCR) to confirm the changes in gene expression and Western blotting to assess changes at the protein level.
Signaling Pathways Under the Influence of Kushenols
The transcriptomic changes induced by Kushenols translate into the modulation of key cellular signaling pathways. These pathways are critical regulators of cell fate, and their dysregulation is often implicated in disease.
The PI3K/AKT/mTOR Pathway: A Target of Kushenol A
Kushenol A has been shown to exert its anti-proliferative effects in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
References
- 1. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kushenol C from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis [mdpi.com]
- 7. Metabolic Profiling for Unveiling Mechanisms of Kushenol F against Imiquimod-Induced Psoriasis with UHPLC/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Kushenol L: A Comparative Guide Based on Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of Kushenol L remains to be elucidated in publicly available research, its structural similarity to other bioactive flavonoids isolated from Sophora flavescens suggests a strong potential for synergistic interactions with a variety of therapeutic compounds. This guide provides a comparative analysis of the known synergistic effects of related Kushenol compounds and other flavonoids from the Sophora species, offering a framework for investigating the potential synergies of this compound.
Overview of this compound and its Analogs
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. While research has identified this compound as having anti-diabetic properties, comprehensive studies on its synergistic activities are currently lacking.[1] However, several other Kushenol compounds, sharing a common flavonoid backbone, have demonstrated significant synergistic effects in various therapeutic areas.
Synergistic Effects of Related Kushenol Compounds: A Comparative Analysis
To predict and guide future research on this compound, it is instructive to examine the documented synergistic activities of its close chemical relatives.
Anticancer Synergies
A notable example of synergy in the Kushenol family is the combination of Kushenol A with a PI3K inhibitor in breast cancer cells. This combination leads to a significantly enhanced anti-proliferative effect compared to either agent alone, highlighting the potential for targeting key signaling pathways.[2][3]
Table 1: Synergistic Anticancer Effects of Kushenol A
| Compound Combination | Cancer Type | Observed Synergistic Effect | Signaling Pathway Implicated | Reference |
| Kushenol A + PI3K Inhibitor | Breast Cancer | Enhanced inhibition of cell proliferation | PI3K/AKT/mTOR | [2][3] |
This synergistic interaction suggests that this compound, as a flavonoid, could potentially enhance the efficacy of targeted cancer therapies. Flavonoids from Sophora alopecuroides have also been shown to act synergistically with the multi-kinase inhibitor Sorafenib in hepatocellular carcinoma, further supporting this hypothesis.[4]
Potential Anti-inflammatory and Antimicrobial Synergies
While direct synergistic studies are unavailable, the individual anti-inflammatory and antimicrobial activities of other Kushenol compounds suggest promising avenues for combination therapies.
-
Kushenol C has demonstrated potent anti-inflammatory and anti-oxidative stress activities by inhibiting inflammatory mediators and modulating pathways such as NF-κB and Nrf2.[5][6][7][8]
-
Kushenol F has shown anti-inflammatory effects in atopic dermatitis models.[9]
-
Kushenol I has been found to combat ulcerative colitis through its anti-inflammatory and antioxidant properties.[10]
-
Kushenol N exhibits antibacterial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]
Based on these findings, it is plausible that this compound could act synergistically with other anti-inflammatory agents (e.g., NSAIDs, corticosteroids) or antibiotics to enhance their therapeutic effects and potentially reduce required dosages, thereby minimizing side effects.
Experimental Protocols for Assessing Synergy
To investigate the potential synergistic effects of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro synergy assays.
Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.
Experimental Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and the test antimicrobial agent in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serially dilute this compound along the y-axis and the other antimicrobial agent along the x-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Drug B Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism
-
Combination Index (CI) Assay for Anticancer Synergy
The Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, is a quantitative method to determine drug interactions in cancer research.
Experimental Protocol:
-
Cell Culture: Culture the target cancer cell line in appropriate media and conditions.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the anticancer drug, and their combination at a fixed ratio.
-
Cell Viability Assay (e.g., MTT Assay): After a predetermined incubation period, assess cell viability using a standard method like the MTT assay.
-
Data Analysis:
-
Determine the dose-effect relationship for each drug alone and in combination.
-
Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn).
-
-
Interpretation of Results:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects.
Postulated Synergistic Signaling Pathway for this compound in Cancer
Based on the synergistic action of Kushenol A with a PI3K inhibitor, a potential signaling pathway for this compound in combination with a targeted anticancer agent can be visualized.
Caption: Hypothesized synergistic anti-cancer mechanism.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently unavailable, the data from structurally related flavonoids strongly support the rationale for investigating its potential in combination therapies. The provided experimental protocols and conceptual frameworks offer a starting point for researchers to explore the synergistic activities of this compound in anticancer, anti-inflammatory, and antimicrobial applications. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti-proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Itching and Anti-Inflammatory Effects of Kushenol F via the Inhibition of TSLP Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kushenol I combats ulcerative colitis via intestinal barrier preservation and gut microbiota optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial and anti-biofilm activity of kushenol N against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrosinase Inhibitory Activity: Kushenol L versus Kojic Acid
For Immediate Release: A comprehensive guide for researchers and drug development professionals on the comparative tyrosinase inhibitory efficacy of Kushenol L and the widely recognized inhibitor, kojic acid.
This publication provides a detailed comparison of the tyrosinase inhibitory activities of this compound, a prenylated flavonoid isolated from Sophora flavescens, and kojic acid, a well-established tyrosinase inhibitor. This guide is intended to serve as a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are actively seeking novel and potent tyrosinase inhibitors for the development of skin whitening agents and treatments for hyperpigmentation disorders.
Executive Summary
Hyperpigmentation, a common dermatological concern, is primarily caused by the overproduction of melanin, a process catalyzed by the enzyme tyrosinase. The inhibition of this key enzyme is a cornerstone strategy in the development of skin lightening and depigmenting agents. Kojic acid has long been a benchmark inhibitor in this field. However, the quest for more potent and potentially safer alternatives has led to the investigation of various natural compounds. Among these, this compound has emerged as a promising candidate. This guide presents a side-by-side comparison of the inhibitory efficacy of this compound and kojic acid, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and kojic acid against mushroom tyrosinase.
| Compound | IC50 Value (µM) | Source |
| This compound (Kushenol A) | 1.1 ± 0.7 | [1] |
| Kojic Acid | 16.7 ± 2.4 | [1] |
Note: this compound is also referred to as Kushenol A in some literature.
The data clearly indicates that this compound possesses a significantly lower IC50 value than kojic acid, suggesting it is a substantially more potent inhibitor of tyrosinase activity in vitro.
Mechanism of Tyrosinase Inhibition
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic or cosmetic agent.
This compound: Studies have shown that this compound acts as a noncompetitive inhibitor of tyrosinase.[2] This means it binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding.
Kojic Acid: The primary mechanism of tyrosinase inhibition by kojic acid is through the chelation of the copper ions present in the active site of the enzyme.[3][4][5][6] These copper ions are essential for the catalytic activity of tyrosinase. By binding to these ions, kojic acid effectively inactivates the enzyme. Depending on the substrate, kojic acid can exhibit competitive or mixed-type inhibition.[4]
The following diagram illustrates the tyrosinase-mediated melanin synthesis pathway and the points of inhibition by this compound and kojic acid.
Caption: Mechanism of tyrosinase inhibition by this compound and kojic acid.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, based on methodologies reported in the literature.[7][8][9][10][11][12]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-Tyrosine (substrate)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will typically be around 20-30 units/mL.
-
Substrate Solution: Prepare a stock solution of L-tyrosine in phosphate buffer. The final concentration in the assay is typically around 0.5-1.0 mM.
-
Test Compound and Control Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
3. Assay Procedure:
The following diagram outlines the general workflow for the tyrosinase inhibition assay.
Caption: Experimental workflow for the tyrosinase inhibition assay.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the rate of reaction in the absence of an inhibitor.
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a significantly more potent inhibitor of mushroom tyrosinase than kojic acid. Its distinct noncompetitive mechanism of inhibition offers an alternative approach to modulating melanogenesis. These findings underscore the potential of this compound as a lead compound for the development of novel and effective skin whitening and depigmenting agents. Further research, including studies on human tyrosinase and in vivo efficacy and safety assessments, is warranted to fully elucidate its therapeutic and cosmetic potential.
References
- 1. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biofor.co.il [biofor.co.il]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.in [ijsr.in]
- 9. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Kushenol L and Related Flavonoids
This guide provides a comparative analysis of the reported bioactivities of Kushenol L and other structurally similar flavonoids isolated from Sophora flavescens. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of current findings to support further investigation and replication of published results.
Comparative Bioactivity Data
The following table summarizes the quantitative data from various studies on this compound and its related compounds. This allows for a direct comparison of their efficacy in different biological assays.
| Compound | Bioactivity | Cell Line/Model | Assay | Result (IC50/Concentration) | Reference |
| This compound | Anti-diabetic | Sprague-Dawley rats | Pharmacokinetics | T1/2 = 2.26 h, Cmax = 24.17 µg/L | [1] |
| Kushenol A | Anti-proliferative | Breast Cancer Cells | CCK-8 Assay | 4–32 μM suppressed proliferation | [2] |
| Tyrosinase Inhibition | - | Enzyme Assay | IC50 = 1.1 ± 0.7 μM | [3] | |
| Antioxidant | - | ABTS radical-scavenging | IC50 = 9.7 ± 0.1 μM | [3] | |
| Kushenol C | Anti-inflammatory | RAW264.7 macrophages | NO Production | Dose-dependent decrease at 50 & 100 µM | [4][5] |
| Anti-oxidative | HaCaT cells | ROS Measurement | Decreased ROS at 10, 30, 50 µM | [4][5] | |
| Kushenol Z | Cytotoxicity | NSCLC cells (A549) | CCK-8 Assay | Dose-dependent cytotoxicity | [6] |
| 8-prenylkaempferol | Tyrosinase Inhibition | - | Enzyme Assay | IC50 = 2.4 ± 1.1 μM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Cell Viability Assay (CCK-8) [2][6]
-
Cell Seeding: Plate cells (e.g., A549, NCI-H226, or breast cancer cell lines) in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the Kushenol compound (e.g., Kushenol A: 4–32 μM; Kushenol Z: indicated concentrations) for specified time periods (e.g., 12, 24, or 48 hours).
-
CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Nitric Oxide (NO) Production Assay [4]
-
Cell Culture: Culture RAW264.7 macrophages in a 6-well plate.
-
Pre-treatment: Pre-treat the cells with Kushenol C (50 or 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL).
-
Supernatant Collection: Collect the culture supernatant.
-
Nitrite Measurement: Measure the concentration of nitrite in the supernatant using a Griess reagent system, which is indicative of NO production.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, iNOS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model [2]
-
Cell Implantation: Subcutaneously inject breast cancer cells (2 × 10^6 cells) into the flanks of female nude mice.
-
Tumor Growth: Monitor tumor growth daily.
-
Treatment: Once tumors reach approximately 4 mm in diameter, administer Kushenol A by gavage daily for 2 weeks.
-
Tumor Measurement: Measure tumor size every 3 days using calipers.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and measure their weight and volume.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Kushenol compounds and a typical experimental workflow for assessing bioactivity.
Caption: Kushenol A inhibits the PI3K/AKT/mTOR signaling pathway in breast cancer cells.
Caption: Kushenol C exerts anti-inflammatory effects by modulating NF-κB, STAT, and Nrf2 pathways.
Caption: A generalized workflow for in vitro bioactivity screening of Kushenol compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoid extract Kushenol a exhibits anti‐proliferative activity in breast cancer cells via suppression of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Flavonoid Kushenol Z from Sophora flavescens Mediates mTOR Pathway by Inhibiting Phosphodiesterase and Akt Activity to Induce Apoptosis in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kushenol L in a Laboratory Setting
Key Safety and Hazard Information
Kushenol L, like similar flavonoids, requires careful handling due to its potential hazards. The safety data for Kushenol O indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Summary of Hazard Information (Based on Kushenol O)
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Collect spillage.[1] |
Proper Disposal Procedures for this compound
The primary guideline for the disposal of this compound is to treat it as a hazardous chemical waste and to follow all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated waste container clearly as "Hazardous Chemical Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a compatible, leak-proof container with a secure lid.
-
Keep the container closed at all times except when adding waste.
-
-
Disposal of Unused Product:
-
If you have unused this compound, it should be disposed of in its original container or a properly labeled waste container.
-
Do not attempt to wash small amounts down the drain.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, or contaminated labware, must be disposed of as hazardous waste.
-
Place these materials in the designated "Hazardous Chemical Waste: this compound" container.
-
-
Spill Management and Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., alcohol), and collect all cleanup materials for disposal as hazardous waste.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company.[1]
-
Follow all institutional procedures for waste pickup and documentation.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
Storage Recommendations
Proper storage is crucial to maintain the stability of this compound and prevent accidental release.
-
Powder Form: Store at -20°C in a tightly sealed container.[1]
-
In Solvent: Store at -80°C.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store in a cool, well-ventilated area.[1]
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Kushenol L
Essential Safety and Handling Guide for Kushenol L
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Classification
GHS Classification:
-
Acute toxicity, Oral (Category 4)
-
Acute aquatic toxicity (Category 1)
-
Chronic aquatic toxicity (Category 1)
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | Suitable respirator (use in well-ventilated areas) |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[1] Store at -20°C (powder) or -80°C (in solvent).[1][2][3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
Accidental Release and Disposal
In the event of a spill or for routine disposal, the following procedures should be followed.
| Procedure | Steps |
| Accidental Release | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Disposal | Dispose of contaminated material according to approved waste disposal plant procedures. Prevent leakage or spillage from entering drains or water courses.[1] |
Experimental Protocols
General Protocol for Safe Handling and Preparation of this compound Solutions:
-
Preparation: Before handling, ensure the work area is clean and an emergency eyewash station and safety shower are accessible.[1] Don appropriate PPE as outlined in the table above.
-
Weighing: If working with this compound powder, weigh the required amount in a chemical fume hood to avoid inhalation of dust particles.
-
Solubilization: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][6] When preparing a stock solution, add the solvent to the weighed this compound. If needed, warm the tube at 37°C and use an ultrasonic bath to aid dissolution.[5]
-
Storage of Solutions: Stock solutions can be stored at -20°C for several months.[5] It is recommended to prepare and use the solution on the same day.[5] For longer-term storage, aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.
Visual Workflows
The following diagrams illustrate the key safety and handling workflows for this compound.
References
- 1. Kushenol O|102390-91-0|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:101236-50-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Kushenol N | CAS:102490-65-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
